4-Iodo-2,3-dihydro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRWMYXARVZGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585693 | |
| Record name | 4-Iodo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-03-2 | |
| Record name | 4-Iodo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 4-Iodo-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 4-Iodo-2,3-dihydro-1H-indole, also known as 4-iodoindoline. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, offering a scaffold for the development of novel therapeutics and functional materials.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈IN | [2] |
| Molecular Weight | 245.06 g/mol | [2] |
| CAS Number | 939759-03-2 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-iodoindoline | [2] |
| Physical State | Yellow liquid | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Temperature | 0-8°C | [1] |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 244.97015 Da | [2] |
| Monoisotopic Mass | 244.97015 Da | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-iodoindoles can be achieved through various methods. A common approach involves the regioselective iodination of an indole precursor. While a specific protocol for the direct synthesis of this compound is not extensively detailed in publicly available literature, a general and robust method for the preparation of 4-iodoindoles from N-protected indoles can be adapted. This involves a two-step process of mercuration followed by iodination.
Experimental Protocol: Synthesis of 4-Iodoindoles via Mercuration and Iodination
This protocol is adapted from a general method for the synthesis of 4-iodoindoles and may require optimization for the specific synthesis of this compound.
Step 1: Mercuration of N-p-toluenesulfonyl indole
-
An N-p-toluenesulfonyl indole derivative is stirred in glacial acetic acid at ambient temperature.
-
Mercury(II) acetate (1.1 equivalents) is added to the solution, followed by a catalytic amount of perchloric acid (70%).
-
The reaction mixture is stirred for an extended period (e.g., 48 hours), during which the 4-(acetoxymercurio) derivative precipitates.
-
The reaction mixture is then poured into a saturated sodium chloride solution with stirring.
-
Stirring is continued for approximately 15 minutes to facilitate the exchange to the chloromercurio derivative.
-
The solid material is isolated by filtration, washed thoroughly with water, and dried under a vacuum.
Step 2: Iodination of the Organomercury Intermediate
-
The dried organomercury compound is suspended in a dry solvent such as methylene chloride at ambient temperature.
-
Iodine (approximately 1.01 equivalents) is added to the suspension with stirring.
-
The reaction is stirred for a prolonged period (e.g., 16 hours).
-
After the reaction is complete, the mixture is filtered to remove inorganic solids.
-
The filtrate is washed sequentially with a 5 M sodium thiosulfate solution and water.
-
The organic layer is then treated with decolorizing charcoal and dried over anhydrous magnesium sulfate.
-
Filtration to remove the drying agent and subsequent removal of the solvent under reduced pressure yields the crude 4-iodoindole product, which can be further purified by crystallization.
Caption: General workflow for the synthesis of 4-iodoindoles.
Chemical Reactivity and Applications in Drug Development
The presence of the iodine atom at the 4-position of the indoline ring makes this compound a highly versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and development.[1] The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.
Key reactions include:
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 4-position of the indoline and a terminal alkyne. This is a powerful tool for constructing molecules with extended π-systems or for introducing alkynyl moieties that can be further functionalized.
-
Buchwald-Hartwig Amination: This cross-coupling reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 4-position. This is a crucial transformation for the synthesis of many pharmacologically active compounds.
-
Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the 4-position and an organoboron compound, enabling the introduction of aryl, vinyl, or alkyl groups.
The ability to perform these transformations makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.
Caption: Key cross-coupling reactions of this compound.
Biological Activity and Signaling Pathways
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. While specific studies on the biological activity of this compound are limited in the public domain, its derivatives are of significant interest to researchers. The introduction of various substituents at the 4-position can lead to compounds with potential activities such as:
-
Anticancer: Many indole derivatives have been investigated for their anticancer properties.
-
Anti-inflammatory: The indole nucleus is present in several anti-inflammatory agents.
-
Antimicrobial: Halogenated indoles have shown promise as antimicrobial agents.
The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, indole-containing compounds have been shown to modulate pathways involved in cell cycle regulation, apoptosis, and inflammation. A hypothetical signaling pathway that could be targeted by derivatives of this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical modulation of the MAPK signaling pathway.
Spectral Data
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the methylene protons of the dihydropyrrole ring and the N-H proton. The position of the iodo-substituent would influence the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibration, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its key feature is the reactive carbon-iodine bond, which allows for the facile introduction of a wide range of functional groups through modern cross-coupling methodologies. This property makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of new drug candidates.
References
4-Iodoindoline: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides a detailed overview of 4-iodoindoline, a halogenated derivative of the indoline scaffold, which is of significant interest to researchers in medicinal chemistry and drug discovery. This document consolidates essential information regarding its chemical identity, structure, synthesis, and spectroscopic properties. While specific biological activity and modulated signaling pathways for 4-iodoindoline are not extensively documented in publicly available literature, this guide infers potential applications based on the known pharmacology of the broader indoline and iodo-substituted aromatic classes of compounds. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized using the DOT language.
Chemical Identity and Structure
4-Iodoindoline, systematically named 4-iodo-2,3-dihydro-1H-indole, is a bicyclic aromatic compound. The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with an iodine atom substituted at the 4-position of the indoline core. The presence of the iodine atom significantly influences the molecule's electronic properties and potential for further functionalization.
The hydrochloride salt form, 4-iodoindoline hydrochloride, is also commercially available and possesses distinct physical properties.[1]
Table 1: Chemical Identifiers and Properties of 4-Iodoindoline and its Hydrochloride Salt
| Property | 4-Iodoindoline | 4-Iodoindoline Hydrochloride |
| Systematic Name | This compound | This compound hydrochloride |
| CAS Number | 939759-03-2[2] | 1187929-37-8[1] |
| Molecular Formula | C₈H₈IN[2] | C₈H₉ClIN[1] |
| Molecular Weight | 245.06 g/mol [2] | 281.52 g/mol [1] |
| SMILES Notation | C1CNC2=C1C(=CC=C2)I[2] | Cl.C1CNC2=C1C(=CC=C2)I[1] |
| Appearance | Not specified | White to off-white crystalline solid[1] |
Synthesis of 4-Iodoindoline
Proposed Experimental Protocol: Synthesis of 4-Iodoindoline
Step 1: N-Protection of Indoline
-
Dissolve indoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) or tosyl chloride (TsCl), in the presence of a base (e.g., triethylamine or pyridine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purify the N-protected indoline by column chromatography on silica gel.
Step 2: Iodination of N-Protected Indoline
-
Dissolve the N-protected indoline in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The choice of reagent and solvent can influence the regioselectivity of the reaction.
-
Stir the reaction at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.
-
Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Purify the N-protected 4-iodoindoline by column chromatography.
Step 3: Deprotection of N-Protected 4-Iodoindoline
-
Dissolve the N-protected 4-iodoindoline in a suitable solvent.
-
For a Boc-protected intermediate, treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane is typically effective.
-
For a tosyl-protected intermediate, reductive cleavage using reagents like sodium in liquid ammonia or magnesium in methanol can be employed.
-
Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture and extract the final product, 4-iodoindoline.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Data
Detailed experimental spectroscopic data for 4-iodoindoline is not widely published. However, based on the known spectral characteristics of related iodo-substituted aromatic compounds and the indoline scaffold, the following table summarizes the expected key spectroscopic features.
Table 2: Predicted Spectroscopic Data for 4-Iodoindoline
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (3H), with chemical shifts influenced by the iodine and amine groups. - Methylene protons of the five-membered ring (4H), likely appearing as two distinct triplets. - A broad singlet for the N-H proton. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic upfield shift. - Two signals for the aliphatic carbons of the five-membered ring. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the exact mass of C₈H₈IN. - Characteristic fragmentation patterns of the indoline ring. |
| Infrared (IR) Spectroscopy | - N-H stretching vibration in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring. - C-N stretching vibrations. - C-I stretching vibration at lower wavenumbers. |
For comparative purposes, the spectroscopic data of the structurally related compound 4-iodoaniline is provided in Table 3.
Table 3: Spectroscopic Data for 4-Iodoaniline
| Technique | Key Data |
| ¹H NMR | Spectral data available.[3] |
| ¹³C NMR | Spectral data available.[4] |
| Mass Spectrometry | Electron ionization mass spectrum available.[5][6] |
| Infrared (IR) Spectroscopy | IR spectrum available.[7][8][9] |
Applications in Research and Drug Development
The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[10][11] These activities include anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an iodine atom onto the indoline core in 4-iodoindoline offers several advantages for drug development:
-
Modulation of Physicochemical Properties: The iodo-substituent can alter the lipophilicity, metabolic stability, and binding interactions of the molecule.
-
Site for Further Functionalization: The carbon-iodine bond provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Potential for Enhanced Biological Activity: Halogen bonding interactions involving the iodine atom can contribute to increased binding affinity and selectivity for biological targets.
While specific biological targets and signaling pathways modulated by 4-iodoindoline have not been explicitly reported, its structural similarity to other bioactive molecules suggests potential areas of investigation. For instance, various indole derivatives have been shown to target the MAP kinase signaling pathway in cancer treatment.[12] Additionally, the 4-aminoquinoline scaffold, which shares some structural features, is a well-known antimalarial pharmacophore.
Conclusion
4-Iodoindoline is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive summary of its known properties and a framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of related compounds. Further research is warranted to fully elucidate the spectroscopic characteristics, biological activity, and therapeutic potential of 4-iodoindoline and its derivatives. This will undoubtedly contribute to the development of new and effective therapeutic agents.
References
- 1. 4-Iodoindoline hydrochloride (1187929-37-8) for sale [vulcanchem.com]
- 2. This compound | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodoaniline(540-37-4) 1H NMR [m.chemicalbook.com]
- 4. 4-Iodoaniline(540-37-4) 13C NMR [m.chemicalbook.com]
- 5. 4-Iodoaniline(540-37-4) MS spectrum [chemicalbook.com]
- 6. Benzenamine, 4-iodo- [webbook.nist.gov]
- 7. Benzenamine, 4-iodo- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Iodoaniline(540-37-4) IR Spectrum [chemicalbook.com]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Synthesis of 4-Iodo-2,3-dihydro-1H-indole from indole
An In-Depth Technical Guide to the Synthesis of 4-Iodo-2,3-dihydro-1H-indole from Indole
Executive Summary
This compound, commonly known as 4-iodoindoline, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of the indoline core, prevalent in numerous bioactive molecules, and the synthetically versatile carbon-iodine bond, which serves as a handle for further functionalization via cross-coupling reactions. However, the synthesis of this specific isomer is non-trivial due to the inherent electronic properties of the indole nucleus, which typically direct electrophilic substitution to the C3, C5, or C7 positions. This guide provides a comprehensive, field-proven methodology for the regioselective synthesis of 4-iodoindoline from indole, structured for researchers, chemists, and drug development professionals. We will dissect a robust, multi-step pathway, emphasizing the strategic rationale behind each transformation, from nitrogen protection and directed iodination to selective reduction and final deprotection.
Introduction: The Strategic Value of 4-Iodoindoline
The Indoline Scaffold in Drug Discovery
The indoline structural motif is a cornerstone in pharmacology, found in a wide array of natural alkaloids and synthetic pharmaceutical agents.[1] Its rigid, bicyclic structure provides a privileged scaffold for designing molecules that can interact with high specificity at biological targets. The conversion of the flat, aromatic indole system to the three-dimensional, saturated indoline ring alters the molecule's spatial arrangement, often enhancing its biological activity and improving pharmacokinetic properties.
The Synthetic Challenge: Overcoming Inherent Reactivity
The direct synthesis of 4-iodoindoline from indole presents a significant regiochemical challenge. The task requires the selective introduction of an iodine atom at the C4 position of the benzene ring and the subsequent reduction of only the C2-C3 double bond of the pyrrole ring.
-
Iodination: The indole ring is highly nucleophilic, with the C3 position being the most reactive site for electrophilic attack. Direct iodination of unprotected indole overwhelmingly yields 3-iodoindole. Functionalization of the benzene portion of the indole nucleus is less favorable and, when achieved, typically occurs at the C5 position. Direct functionalization of the C4 position is a rare and challenging transformation.[2]
-
Reduction: The reduction of an indole to an indoline must be performed chemoselectively. The aromaticity of the indole system makes this reduction difficult, often requiring harsh conditions or specific catalytic systems.[3][4] Furthermore, the chosen reduction method must be compatible with the iodo-substituent, avoiding reductive dehalogenation.
This guide outlines a strategic pathway that addresses these challenges sequentially to afford the target molecule with high fidelity.
Strategic Synthesis Planning
A logical retrosynthetic analysis reveals two primary strategic approaches to disconnect the target 4-iodoindoline back to the starting material, indole.
References
- 1. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalytic hydrogenation of indoles - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 4-Iodo-2,3-dihydro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodo-2,3-dihydro-1H-indole (also known as 4-iodoindoline). Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines a general experimental protocol for its synthesis and subsequent spectroscopic characterization.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | d | 1H | H-7 (Aromatic) |
| ~6.8 - 7.0 | t | 1H | H-6 (Aromatic) |
| ~6.5 - 6.7 | d | 1H | H-5 (Aromatic) |
| ~3.8 (broad s) | s | 1H | N-H |
| ~3.5 - 3.7 | t | 2H | H-2 (Aliphatic) |
| ~3.0 - 3.2 | t | 2H | H-3 (Aliphatic) |
Note: Predicted shifts are based on the analysis of related iodo-aniline and indoline structures. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Assignment |
| ~150 | C-7a |
| ~138 | C-5 |
| ~128 | C-7 |
| ~125 | C-6 |
| ~95 | C-4 |
| ~130 | C-3a |
| ~47 | C-2 |
| ~30 | C-3 |
Note: These are estimated chemical shifts. The carbon atom bearing the iodine (C-4) is expected to have a significantly lower chemical shift due to the heavy atom effect.
Table 3: Mass Spectrometry Data
| m/z Value | Interpretation |
| 245 | [M]⁺ (Molecular Ion) |
| 118 | [M - I]⁺ |
| 91 | [C₇H₇]⁺ |
Note: The fragmentation pattern is predicted to show a prominent molecular ion peak and characteristic loss of the iodine atom.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 | N-H Stretch |
| ~3050 | Aromatic C-H Stretch |
| ~2920, ~2850 | Aliphatic C-H Stretch |
| ~1600, ~1470 | Aromatic C=C Stretch |
| ~800 | C-I Stretch |
Note: The IR spectrum is expected to display characteristic peaks for the N-H bond, aromatic and aliphatic C-H bonds, and the C-I bond.
Experimental Protocols
General Synthesis of this compound
A potential synthetic route involves the iodination of 2,3-dihydro-1H-indole (indoline).
Materials:
-
2,3-dihydro-1H-indole (Indoline)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydro-1H-indole in acetonitrile under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization Protocol
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
IR Spectroscopy: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
IR Spectroscopy: Record the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Physical characteristics of 4-iodoindoline
An In-Depth Technical Guide to the Physical Characteristics of 4-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodoindoline is a halogenated derivative of the indoline scaffold, a privileged structural motif in medicinal chemistry. The introduction of an iodine atom at the 4-position imparts unique physicochemical properties that are of significant interest in synthetic chemistry and drug development. This guide provides a comprehensive overview of the physical and chemical characteristics of 4-iodoindoline, including its structural features, spectral data, and reactivity. Furthermore, it details established protocols for its synthesis, purification, and safe handling, offering valuable insights for researchers working with this versatile building block.
Introduction: The Significance of the Indoline Scaffold and Halogenation
The indoline ring system is a core component of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its saturated heterocyclic structure provides a three-dimensional framework that is often crucial for molecular recognition and binding to biological targets. The functionalization of the indoline scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Halogenation, particularly iodination, offers a powerful tool for fine-tuning the electronic and lipophilic character of a molecule. The iodine atom in 4-iodoindoline can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding and molecular assembly.[3] Moreover, the carbon-iodine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[4] This guide will delve into the specific physical characteristics of 4-iodoindoline that arise from this unique combination of an indoline core and a C4-iodine substituent.
Physicochemical Properties of 4-Iodoindoline and Related Compounds
The physical properties of 4-iodoindoline are crucial for its handling, storage, and application in chemical reactions. While experimental data for 4-iodoindoline is not extensively documented in publicly available literature, its properties can be reliably predicted and understood through computational models and comparison with its hydrochloride salt and the related aromatic compound, 4-iodoindole.
| Property | 4-Iodoindoline | 4-Iodoindoline Hydrochloride | 4-Iodoindole |
| Molecular Formula | C₈H₈IN[5] | C₈H₉ClIN[3] | C₈H₆IN[6] |
| Molecular Weight | 245.06 g/mol [5] | 281.52 g/mol [3] | 243.04 g/mol [6] |
| Appearance | Not specified, likely a solid | White to off-white crystalline solid[3] | Beige solid[7] |
| Melting Point | Not specified | Not specified | 72 °C[7] |
| Boiling Point | Not specified | Not specified | 341.7±15.0 °C (Predicted)[7] |
| Solubility | Expected to be soluble in organic solvents | Not specified | Soluble in dichloromethane and methanol[7] |
| pKa | Not specified | Not specified | 15.50±0.30 (Predicted)[7] |
| XLogP3 | 2.6[5] | Not specified | 2.7[6] |
Key Insights:
-
The presence of the iodine atom significantly increases the molecular weight of the indoline scaffold.
-
4-Iodoindoline is expected to be a solid at room temperature, similar to its hydrochloride salt and 4-iodoindole.[3][7]
-
The XLogP3 value suggests a moderate lipophilicity, which is an important parameter in drug design for cell membrane permeability.[5][6]
-
The hydrochloride salt form is likely more stable and easier to handle than the free base.[3]
Synthesis and Purification of 4-Iodoindoline
The synthesis of 4-iodoindoline can be approached through various strategies, often involving the iodination of an indoline precursor or the construction of the indoline ring from an iodinated benzene derivative. A common and effective method involves the regioselective mercuration of an N-protected indole followed by iodination, and subsequent reduction of the indole to an indoline.
Synthetic Workflow
Caption: Synthetic pathway for 4-iodoindoline from indole.
Detailed Experimental Protocol: Synthesis of 4-Iodo-N-p-toluenesulfonylindole
This protocol is adapted from a general procedure for the synthesis of 4-iodoindoles.[8]
Step 1: N-Protection of Indole
-
To a solution of indole in pyridine, add p-toluenesulfonyl chloride portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-p-toluenesulfonylindole.
Step 2: Regioselective Mercuration
-
Dissolve N-p-toluenesulfonylindole in glacial acetic acid at room temperature.
-
Add mercury(II) acetate and a catalytic amount of perchloric acid.
-
Stir the reaction for 48 hours, during which a precipitate may form.
-
Pour the reaction mixture into a saturated NaCl solution and stir for 15 minutes.
-
Isolate the solid organomercury compound by filtration, wash with water, and dry under vacuum.[8]
Step 3: Iodination
-
Suspend the organomercury compound in dry methylene chloride at room temperature.
-
Add iodine with stirring and continue to stir for 16 hours.
-
Filter the mixture to remove inorganic material.
-
Wash the filtrate with 5M sodium thiosulfate solution and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield crude 4-iodo-N-p-toluenesulfonylindole.[8]
Purification
Purification of the crude product is typically achieved by column chromatography on silica gel.[9]
Protocol: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a column.
-
Dissolve the crude 4-iodo-N-p-toluenesulfonylindole in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Causality behind Experimental Choices:
-
N-Protection: The tosyl group protects the indole nitrogen from undesired side reactions and directs the electrophilic substitution to the C4 position.
-
Mercuration/Iodination: This two-step process is a reliable method for the regioselective introduction of iodine onto an aromatic ring.[8]
-
Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts based on polarity differences.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts influenced by the electron-withdrawing iodine atom. The protons on the five-membered ring (at positions 2 and 3) will appear as aliphatic signals, likely multiplets. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon atom attached to the iodine (C4) will have a characteristic chemical shift at lower field compared to the other aromatic carbons. The aliphatic carbons (C2 and C3) will appear at higher field.
-
¹²⁷I NMR: Due to the quadrupolar nature of the iodine nucleus, it yields very broad signals, making high-resolution ¹²⁷I NMR challenging.[11]
Infrared (IR) Spectroscopy
The IR spectrum of 4-iodoindoline is expected to exhibit characteristic absorption bands:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C-H aromatic stretch: Peaks just above 3000 cm⁻¹.
-
C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.
-
C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-I stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 4-iodoindoline will show a prominent molecular ion peak (M⁺) at m/z = 245. The isotopic pattern of iodine is monoisotopic (¹²⁷I), so no characteristic isotopic cluster will be observed for the iodine atom itself. Fragmentation patterns would likely involve the loss of the iodine atom and cleavage of the five-membered ring.
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be taken when handling 4-iodoindoline. Safety data for closely related iodinated compounds provide valuable guidance.[12][13]
-
Hazards: Iodo-compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] It is recommended to protect the compound from light, as iodo-compounds can be light-sensitive.[12]
Applications in Drug Discovery and Organic Synthesis
The unique properties of 4-iodoindoline make it a valuable building block in several areas of chemical research.
Caption: Key application areas of 4-iodoindoline.
-
Versatile Intermediate: The C-I bond in 4-iodoindoline is a key functional group for introducing molecular diversity through various cross-coupling reactions.[15][16] This allows for the synthesis of a wide range of substituted indolines for screening in drug discovery programs.
-
Medicinal Chemistry: The indoline scaffold is present in many biologically active compounds, and the iodine atom can be used to modulate properties such as binding affinity and metabolic stability.[1] Iodo-substituted aromatics are important intermediates in the synthesis of pharmaceuticals, including anti-cancer agents.[4]
-
Molecular Probes: The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled tracers for use in medical imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Conclusion
4-Iodoindoline is a valuable and versatile chemical entity with a unique set of physical and chemical properties. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The presence of the iodine atom not only influences its physicochemical characteristics but also provides a reactive site for further molecular elaboration. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of the properties and handling of 4-iodoindoline is essential for its effective and safe utilization in the development of novel molecules with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Iodoindoline hydrochloride (1187929-37-8) for sale [vulcanchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. 4-Iodo-2,3-dihydro-1H-indole | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-iodo-1H-indole | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Iodoindole CAS#: 26340-47-6 [amp.chemicalbook.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
4-Iodo-2,3-dihydro-1H-indole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 4-Iodo-2,3-dihydro-1H-indole, a valuable building block in medicinal chemistry and organic synthesis.
Core Compound Data
This compound, also known as 4-iodoindoline, is a halogenated derivative of indoline. The presence of the iodine atom at the 4-position of the indoline scaffold provides a reactive handle for further chemical modifications, making it a significant precursor in the synthesis of various pharmaceutical agents and complex organic molecules.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈IN | [1][2] |
| Molecular Weight | 245.06 g/mol | [1][2] |
| Exact Mass | 244.97015 Da | [1] |
| Appearance | Yellow liquid | [2] |
| CAS Number | 939759-03-2 | [1][2] |
Synthesis Protocol: Iodination of an Indole Precursor
The synthesis of 4-iodoindoles can be achieved through a regioselective mercuration followed by iodination of a suitably protected indole precursor.[1] The subsequent reduction of the indole ring to an indoline is a standard procedure. The following protocol is adapted from a described synthesis of 4-iodoindoles.[1]
Step 1: Protection and Mercuration of the Indole Ring
-
Protection: The indole starting material is first protected at the nitrogen atom, for example, with a p-toluenesulfonyl (tosyl) group. This deactivates the pyrrole ring towards electrophilic attack.
-
Mercuration: The N-tosylindole is dissolved in glacial acetic acid at ambient temperature.
-
Mercury(II) acetate is added to the solution, followed by a catalytic amount of perchloric acid.
-
The reaction mixture is stirred for an extended period (e.g., 48 hours), during which the 4-(acetoxymercurio) derivative precipitates.
-
The reaction mixture is then poured into a saturated sodium chloride solution to facilitate the exchange to the more stable chloromercurioindole, which is isolated by filtration.
Step 2: Iodination
-
The isolated organomercury compound is suspended in a dry, inert solvent such as methylene chloride.
-
A stoichiometric amount of iodine is added to the suspension with stirring.
-
The reaction is allowed to proceed for several hours (e.g., 16 hours) at ambient temperature.
-
The reaction mixture is filtered to remove inorganic mercury salts.
-
The filtrate is washed sequentially with a sodium thiosulfate solution to remove excess iodine, followed by water.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the 4-iodo-N-tosylindole.
Step 3: Deprotection and Reduction (Conceptual)
-
Deprotection: The tosyl protecting group is removed under appropriate conditions (e.g., using a strong base or reducing agent) to yield the 4-iodoindole.
-
Reduction: The 4-iodoindole is then reduced to this compound (4-iodoindoline). This can be achieved using various reducing agents known to selectively reduce the pyrrole double bond of the indole ring, such as sodium cyanoborohydride in acetic acid or catalytic hydrogenation.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression from a protected indole to the target compound, this compound.
Caption: Conceptual synthesis pathway for this compound.
References
Isomers of iodo-2,3-dihydro-1H-indole
An In-depth Technical Guide to the Isomers of Iodo-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the positional isomers of iodo-2,3-dihydro-1H-indole, commonly known as iodoindoline. The indoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous natural products and synthetic pharmaceuticals.[1] The introduction of an iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making these isomers valuable building blocks in drug discovery and development.[2][3] This document details the structure, synthesis, and physicochemical properties of the four primary isomers and discusses their potential in pharmacological research.
Core Structure and Isomerism
The 2,3-dihydro-1H-indole (indoline) core is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered pyrrolidine ring. Iodination of the benzene ring can occur at four distinct positions, leading to the formation of four positional isomers: 4-iodo-, 5-iodo-, 6-iodo-, and 7-iodo-2,3-dihydro-1H-indole.
Synthesis and Characterization
The synthesis of iodo-2,3-dihydro-1H-indoles is typically achieved through a two-step process: iodination of the corresponding indole and subsequent reduction of the pyrrole ring. Direct iodination of indoline is also possible but can be less regioselective depending on the conditions.
General Experimental Protocols
Protocol 1: Synthesis of Iodo-1H-indole Precursors
The regioselective iodination of the indole ring is a common starting point. For instance, 5-iodoindole can be synthesized from indole using various iodinating agents. A general procedure for direct C5-H iodination has been reported and can be adapted.[4]
-
Reagents: Indole, N-Iodosuccinimide (NIS), solvent (e.g., Acetonitrile).
-
Procedure: To a solution of indole (1.0 eq) in the chosen solvent, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate, washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired iodo-indole isomer.
Protocol 2: Reduction of Iodo-1H-indole to Iodo-2,3-dihydro-1H-indole
The reduction of the iodo-indole precursor to the target iodoindoline can be accomplished using reagents that selectively reduce the C2-C3 double bond of the indole nucleus. A well-established method involves the use of sodium cyanoborohydride in acetic acid.[5]
-
Reagents: Iodo-1H-indole isomer, acetic acid, sodium cyanoborohydride (NaBH₃CN).
-
Procedure: The iodo-1H-indole isomer (1.0 eq) is dissolved in glacial acetic acid under a nitrogen atmosphere. The solution is stirred, and sodium cyanoborohydride (1.5 eq) is added portion-wise, maintaining the temperature below 30°C. The mixture is stirred at room temperature for 1-2 hours, with the reaction progress monitored by TLC. After completion, the reaction is carefully quenched by slowly adding water and then neutralized with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to afford the pure iodo-2,3-dihydro-1H-indole.
Physicochemical and Spectroscopic Data
Quantitative data for the specific iodo-2,3-dihydro-1H-indole isomers is limited in peer-reviewed literature, with much of the information residing in commercial and patent databases. The following table summarizes available data.
| Isomer | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Properties |
| 4-Iodo-2,3-dihydro-1H-indole | 939759-03-2[6] | C₈H₈IN | 245.06 | XLogP3: 2.6[6]Spectroscopic Data: Not reported in reviewed literature. | |
| 5-Iodo-2,3-dihydro-1H-indole | 114144-16-0[] | C₈H₈IN | 245.06 | Boiling Point: 289.6°C at 760 mmHg[]Density: 1.794 g/cm³[]Spectroscopic Data: Not reported in reviewed literature. | |
| 6-Iodo-2,3-dihydro-1H-indole | 115666-46-1 | C₈H₈IN | 245.06 | Spectroscopic Data: Not reported in reviewed literature. | |
| 7-Iodo-2,3-dihydro-1H-indole | 877464-88-9 | C₈H₈IN | 245.06 | Spectroscopic Data: Not reported in reviewed literature. |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for these specific compounds are not widely available in published academic journals but are held by commercial suppliers.
Biological Activity and Therapeutic Potential
While comprehensive pharmacological studies on these specific iodoindoline isomers are not extensively published, the indole scaffold is a cornerstone of many biologically active molecules.[1][8][9] Iodoindolines serve as crucial intermediates in the synthesis of more complex molecules targeting a wide range of diseases.[2][3]
-
Anticancer Activity: The indole nucleus is present in numerous anticancer agents, including tubulin polymerization inhibitors and protein kinase inhibitors.[1][10] The iodo-substituted indoline core can be elaborated to develop novel compounds for oncological targets.
-
Neurological Disorders: As structural analogues of neurotransmitters like serotonin, indole derivatives are frequently explored for activity against CNS targets.[1] Commercial suppliers note that iodoindolines are key intermediates for drugs targeting neurological disorders.[2][3]
-
Anti-inflammatory and Antimicrobial Agents: Various indole derivatives have demonstrated potent anti-inflammatory, antibacterial, and antifungal properties.[11][12]
The primary role of these isomers in drug discovery is as versatile building blocks. The workflow for leveraging these compounds typically involves their synthesis followed by diversification and biological screening.
Conclusion
The four positional isomers of iodo-2,3-dihydro-1H-indole are valuable and versatile intermediates for the synthesis of complex molecular architectures in medicinal chemistry. While detailed pharmacological profiles of the parent isomers are not widely reported, their utility lies in providing a strategic starting point for creating libraries of compounds for drug discovery programs. The presence of the iodine atom is particularly advantageous, enabling a wide array of subsequent chemical modifications, most notably palladium-catalyzed cross-coupling reactions. Future research efforts leveraging these scaffolds may lead to the discovery of novel therapeutic agents for a variety of diseases, including cancer and neurological disorders.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-b.com [ajchem-b.com]
- 12. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 4-Iodoindoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for 4-iodoindoline. The information herein is collated from publicly available safety data and general chemical principles to ensure the integrity and purity of the compound for research and development purposes. This document details handling precautions, storage parameters, and a proposed experimental framework for conducting forced degradation studies to elucidate potential degradation pathways.
Overview of 4-Iodoindoline
4-Iodoindoline is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of both an indoline core and an iodine substituent dictates its chemical reactivity and stability. The indoline structure is susceptible to oxidation, while the carbon-iodine bond can be labile under certain conditions. Understanding these properties is critical for maintaining sample purity and ensuring the reproducibility of experimental outcomes.
Chemical and Physical Properties
A summary of key physical and chemical properties for 4-iodoindoline is presented below. These properties are relevant to its handling, storage, and potential reactivity.
| Property | Value | Citation |
| Molecular Formula | C₈H₈IN | |
| Molecular Weight | 245.06 g/mol | |
| Appearance | Not specified | |
| Melting Point/Range | 51 - 54 °C (124 - 129 °F) | [1] |
| Boiling Point/Range | 253 - 254 °C (487 - 489 °F) | [1] |
| Partition Coefficient (n-octanol/water) | log Pow: 2.14 (experimental) | [1] |
Stability Profile and Storage Recommendations
The chemical stability of 4-iodoindoline is influenced by environmental factors such as air, light, and temperature. The product is reported to be chemically stable under standard ambient conditions (room temperature) but has specific sensitivities that must be addressed during storage.[1]
Known Instabilities
-
Air and Light Sensitivity : 4-Iodoindoline is sensitive to both air and light.[1] Exposure to atmospheric oxygen can lead to oxidative degradation of the indoline ring, while light can promote radical reactions and decomposition.
-
Thermal Stress : While stable at room temperature, intense heating can lead to the formation of explosive mixtures with air.[1] Thermal decomposition may also lead to the release of hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide.
Recommended Storage Conditions
To maintain the integrity of 4-iodoindoline, the following storage conditions are strongly recommended based on manufacturer safety data.
| Parameter | Recommendation | Rationale | Citation |
| Temperature | -70°C (Deep Freezer) | Minimizes degradation from thermal stress, oxidation, and other potential reactions. | [1] |
| Atmosphere | Store in a tightly closed container under a dry, inert atmosphere (e.g., Argon, Nitrogen). | Protects from air (oxygen) and moisture, which can initiate degradation. | [1] |
| Light | Protect from light. | Prevents photolytic degradation. | [1] |
| Container | Use a tightly sealed, appropriate chemical container. | Prevents exposure to environmental factors. | [1] |
| Location | Store in a well-ventilated, secure area accessible only to authorized personnel. | Ensures safety and prevents accidental exposure or misuse. | [1] |
Incompatible Materials
To prevent accelerated degradation, avoid storing 4-iodoindoline with the following materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Hypothetical Degradation Pathways
While specific degradation studies for 4-iodoindoline are not extensively published, plausible degradation pathways can be proposed based on the known chemistry of the indoline ring and iodo-aromatic compounds. Key degradation mechanisms are likely to involve oxidation of the indoline ring and cleavage of the carbon-iodine bond.
Caption: Potential degradation pathways for 4-iodoindoline.
Experimental Protocols: Forced Degradation Study
To definitively determine the stability of 4-iodoindoline and identify its degradation products, a forced degradation (stress testing) study is essential. The following section outlines a comprehensive, albeit general, protocol that can be adapted for this purpose. Such studies are critical for developing stability-indicating analytical methods.
Objective
To investigate the intrinsic stability of 4-iodoindoline under various stress conditions as mandated by ICH guidelines (e.g., Q1A, Q1B) and to generate potential degradation products for analytical method development.
Materials and Equipment
-
4-Iodoindoline
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Acids (e.g., 1M HCl)
-
Bases (e.g., 1M NaOH)
-
Oxidizing agent (e.g., 3-30% H₂O₂)
-
Calibrated HPLC-UV/MS system
-
pH meter
-
Photostability chamber
-
Temperature-controlled ovens and water baths
General Procedure
A stock solution of 4-iodoindoline (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol. This stock solution will be subjected to the stress conditions outlined below. Control samples (unstressed stock solution and blank solvent) should be analyzed alongside stressed samples.
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// Edges A -> B [color="#5F6368"]; B -> C1 [label="Hydrolytic", color="#EA4335", fontcolor="#202124"]; B -> C2 [color="#EA4335", fontcolor="#202124"]; B -> C3 [label="Oxidative", color="#EA4335", fontcolor="#202124"]; B -> C4 [label="Thermal", color="#EA4335", fontcolor="#202124"]; B -> C5 [label="Photolytic", color="#EA4335", fontcolor="#202124"]; {C1, C2, C3, C4, C5} -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }
Caption: General experimental workflow for stress testing.
Stress Conditions (Adaptable Protocol)
-
Acidic Hydrolysis :
-
Reagent : 0.1 M to 1 M Hydrochloric Acid (HCl).
-
Procedure : Mix the stock solution with the HCl solution.
-
Conditions : Store at room temperature and at an elevated temperature (e.g., 60°C).
-
Time Points : Collect samples at 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization : Before analysis, neutralize samples with an equivalent amount of NaOH.
-
-
Alkaline Hydrolysis :
-
Reagent : 0.1 M to 1 M Sodium Hydroxide (NaOH).
-
Procedure : Mix the stock solution with the NaOH solution.
-
Conditions : Store at room temperature.
-
Time Points : Collect samples at shorter intervals due to potentially faster degradation (e.g., 0, 30 min, 1, 2, 4, and 8 hours).
-
Neutralization : Before analysis, neutralize samples with an equivalent amount of HCl.
-
-
Oxidative Degradation :
-
Reagent : 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure : Mix the stock solution with the H₂O₂ solution.
-
Conditions : Store at room temperature, protected from light.
-
Time Points : Collect samples at intervals such as 0, 1, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation :
-
Solid State : Place a thin layer of solid 4-iodoindoline in a petri dish and expose it to dry heat (e.g., 70°C) in an oven.
-
Solution State : Reflux the 4-iodoindoline solution (in a suitable solvent like water or acetonitrile) at 70°C.
-
Time Points : Analyze samples at 1, 2, 5, and 7 days for the solid-state study and at intervals up to 48 hours for the solution-state study.
-
-
Photolytic Degradation :
-
Procedure : Expose both the solid sample and the solution to a light source providing UV and visible light.
-
Conditions : As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.
-
Control : A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
Conclusion
4-Iodoindoline is a chemically stable compound when stored under the recommended conditions, which include deep-freezing (-70°C) and protection from air, light, and moisture.[1] Its primary sensitivities are to oxidation and photolytic degradation. While specific degradation products have not been empirically identified in public literature, plausible pathways include dehydrogenation to 4-iodoindole and cleavage of the carbon-iodine bond. For developmental purposes, a comprehensive forced degradation study is necessary to fully characterize its stability profile and to develop and validate a stability-indicating analytical method. The protocols and information provided in this guide serve as a foundational resource for researchers to ensure the quality and reliability of 4-iodoindoline in their scientific endeavors.
References
The Enigmatic Core: A Technical Guide to the Biological Activity of 4-Iodoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline scaffold, a privileged structure in medicinal chemistry, has been the foundation for a multitude of biologically active compounds. The introduction of a halogen atom, particularly iodine, at the 4-position of the indoline ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This strategic substitution can enhance binding affinity to biological targets, alter metabolic stability, and provide a handle for further synthetic modifications. This technical guide delves into the reported biological activities of 4-iodoindoline derivatives, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While research on this specific subclass is still emerging, this document aims to consolidate the existing knowledge to aid researchers in the exploration and development of novel therapeutics based on the 4-iodoindoline core.
Quantitative Biological Activity Data
To date, specific quantitative biological activity data for a wide range of 4-iodoindoline derivatives remains limited in publicly accessible literature. However, related iodo-indole and iodo-indoline compounds have shown promise in various therapeutic areas. The following table summarizes the available data for relevant iodo-substituted indole and indoline derivatives to provide a comparative context.
| Compound/Derivative Class | Target/Activity | Measurement | Value | Reference |
| 5-Iodoindole | Antimicrobial | MIC | 64 µg/mL (against XDR A. baumannii) | [1] |
| 6-Iodoindoline | Glutamate-gated chloride channel (in-silico) | Binding Orientation | Not Quantified | [2] |
This table will be updated as more specific data on 4-iodoindoline derivatives becomes available.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of iodo-substituted indoline and indole derivatives, which can be adapted for the study of 4-iodoindoline compounds.
Synthesis of Halogenated Indoles and Indolines
General Procedure for the Synthesis of 4-Iodoindoles:
A common route to 4-iodoindoles involves the regioselective halogenation of a protected indole precursor. One established method is the chloromercuration followed by iodination of N-p-toluenesulfonyl indoles.[3]
-
Step 1: Chloromercuration: An N-p-toluenesulfonyl indole derivative is treated with mercury(II) chloride in a suitable solvent (e.g., ethanol/water) to achieve regioselective mercuration, typically at the 4-position.
-
Step 2: Iodination: The resulting organomercury intermediate is then subjected to iodination using a source of iodine, such as iodine monochloride or a mixture of iodine and potassium iodide, to yield the corresponding 4-iodoindole derivative.[3]
A Four-Component Synthesis of Trisubstituted 3-Iodoindoles:
A one-pot synthesis method has been developed for generating 3-iodoindoles, which involves a sequence of alkynylation, cyclization, iodination, and alkylation.[4]
-
Reaction Setup: A palladium catalyst (e.g., PdCl2(PPh3)2) and a phosphine ligand are placed in a reaction vessel under an inert atmosphere.
-
Component Addition: A 2-haloaniline, a terminal alkyne, and a base (e.g., DBU) are added in a suitable solvent like DMSO.
-
Reaction Cascade: The mixture is heated to initiate a copper-free alkynylation, followed by the addition of a stronger base (e.g., KOt-Bu) to promote cyclization to the indole ring. Subsequently, an iodinating agent like N-iodosuccinimide (NIS) is introduced, followed by an alkyl halide to achieve the final N-alkylation.[4]
Antimicrobial Activity Assays
Determination of Minimum Inhibitory Concentration (MIC):
The antimicrobial activity of novel compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Luria-Bertani broth). The culture is then diluted to a standardized concentration (e.g., 105 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
Biofilm Inhibition and Eradication Assays:
The effect of compounds on bacterial biofilms can be assessed through inhibition and eradication assays.
-
Biofilm Formation Inhibition: Bacteria are grown in 96-well plates in the presence of sub-MIC concentrations of the test compounds. After incubation, the planktonic cells are removed, and the remaining biofilm is stained (e.g., with crystal violet) and quantified by measuring the absorbance.[1]
-
Mature Biofilm Eradication: Biofilms are allowed to form in 96-well plates for a set period. The planktonic cells are then removed, and fresh medium containing various concentrations of the test compounds is added. After further incubation, the viability of the biofilm-embedded cells is assessed, or the remaining biofilm mass is quantified.[1]
Enzyme Inhibition Assays
General Protocol for In Vitro Enzyme Inhibition Assay:
The inhibitory potential of compounds against a specific enzyme is typically determined by measuring the reduction in enzyme activity in the presence of the inhibitor.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable assay buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme and the test compound at various concentrations. A control reaction without the inhibitor is also prepared.
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a specific period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The reaction progress is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the reaction rate against the inhibitor concentration.[6]
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis of 4-iodoindoline derivatives.
Caption: A typical workflow for screening the antimicrobial activity of novel compounds.
Caption: A simplified diagram illustrating the mechanism of enzyme inhibition.
Conclusion and Future Directions
The exploration of 4-iodoindoline derivatives as a distinct class of bioactive molecules is in its nascent stages. The available data on related iodo-substituted indoles and indolines suggests potential for antimicrobial and enzyme-inhibitory activities. The synthetic accessibility of the 4-iodoindoline core provides a solid foundation for the generation of diverse compound libraries for biological screening.
Future research should focus on the systematic synthesis and evaluation of a broad range of 4-iodoindoline derivatives to establish clear structure-activity relationships. High-throughput screening against various biological targets, including kinases, proteases, and microbial enzymes, will be instrumental in uncovering the therapeutic potential of this scaffold. Furthermore, detailed mechanistic studies of any identified "hit" compounds will be crucial for their optimization and development into viable drug candidates. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Theoretical Properties of 4-Iodo-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,3-dihydro-1H-indole, also known as 4-iodoindoline, is a halogenated derivative of the indoline scaffold. The indole core is a prevalent motif in a vast array of biologically active compounds and natural products, making its derivatives, including 4-iodoindoline, valuable building blocks in medicinal chemistry and drug discovery.[1][2] The introduction of an iodine atom at the 4-position of the indoline ring system imparts unique physicochemical properties and offers a versatile handle for further chemical modifications, rendering it a compound of significant interest for the development of novel therapeutics, particularly in the realm of neurological disorders, as well as for potential applications in oncology and inflammatory diseases.[3][4][5] This technical guide provides a comprehensive overview of the theoretical properties of this compound, alongside relevant experimental data and methodologies.
Physicochemical Properties
The theoretical physicochemical properties of this compound have been computed and are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₈H₈IN | PubChem CID: 16244444[6] |
| Molecular Weight | 245.06 g/mol | PubChem CID: 16244444[6] |
| XLogP3 | 2.6 | PubChem CID: 16244444[7] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 16244444[7] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 16244444[7] |
| Rotatable Bond Count | 0 | PubChem CID: 16244444[7] |
| Exact Mass | 244.970153 g/mol | PubChem CID: 16244444[7] |
| Monoisotopic Mass | 244.970153 g/mol | PubChem CID: 16244444[7] |
| Topological Polar Surface Area | 12.0 Ų | PubChem CID: 16244444[7] |
| Heavy Atom Count | 10 | PubChem CID: 16244444[7] |
| Formal Charge | 0 | PubChem CID: 16244444[7] |
| Complexity | 126 | PubChem CID: 16244444[7] |
| Isotope Atom Count | 0 | PubChem CID: 16244444[7] |
| Defined Atom Stereocenter Count | 0 | PubChem CID: 16244444[7] |
| Undefined Atom Stereocenter Count | 0 | PubChem CID: 16244444[7] |
| Defined Bond Stereocenter Count | 0 | PubChem CID: 16244444[7] |
| Undefined Bond Stereocenter Count | 0 | PubChem CID: 16244444[7] |
| Covalently-Bonded Unit Count | 1 | PubChem CID: 16244444[7] |
| Compound Is Canonicalized | Yes | PubChem CID: 16244444[7] |
Spectroscopic Properties
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the iodine substituent. Additionally, two aliphatic signals, likely multiplets, would be observed for the methylene protons at the C2 and C3 positions of the pyrrolidine ring. A broad singlet corresponding to the N-H proton would also be present.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the iodine atom (C4) showing a characteristic low-field shift. Two aliphatic carbon signals would be present for C2 and C3.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (245.06 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) would be evident.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching and bending vibrations, as well as C-N stretching vibrations, would also be observed.
Synthesis Protocols
A direct and detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible two-step synthetic route can be conceptualized based on established methods for the synthesis of haloindoles and the reduction of indoles to indolines.
Step 1: Synthesis of 4-Iodoindole
A potential method for the synthesis of 4-iodoindoles involves the regioselective mercuration of an N-protected indole followed by iodination.[8]
-
Experimental Protocol (Adapted from the synthesis of 3-substituted-4-iodoindoles):
-
N-Protection: The starting indole is first protected, for example, with a p-toluenesulfonyl (tosyl) group.
-
Mercuration: The N-tosylindole is treated with mercury(II) acetate in glacial acetic acid with a catalytic amount of perchloric acid. This is expected to lead to the formation of the 4-(acetoxymercurio) derivative.
-
Halogen Exchange: The acetoxymercurio intermediate is then stirred in an aqueous sodium chloride solution to yield the more stable chloromercurio derivative.
-
Iodination: The isolated chloromercurioindole is then treated with iodine in a suitable solvent like methylene chloride to afford the desired 4-iodo-N-tosylindole.
-
Deprotection: The tosyl group can be removed under appropriate conditions to yield 4-iodoindole.
-
Step 2: Reduction of 4-Iodoindole to this compound
The reduction of the indole to the corresponding indoline can be achieved using various reducing agents. A general method for the reduction of indole compounds to indoline compounds involves the use of a borane complex in the presence of trifluoroacetic acid.[5]
-
Experimental Protocol (General Method):
-
The 4-iodoindole is dissolved in a suitable inert solvent.
-
Trifluoroacetic acid is added to the solution.
-
A borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), is added to the reaction mixture, typically at a controlled temperature (e.g., 0 to 25 °C).[5]
-
The reaction is stirred until completion, which is usually rapid.[5]
-
The reaction is then quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.
-
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. This compound(62108-16-1) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H8IN | CID 16244444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Computational Analysis of 4-Iodoindoline's Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to analyze the electronic properties of 4-iodoindoline, a halogenated derivative of indoline that is of significant interest in medicinal chemistry and materials science. Understanding the electronic landscape of such molecules is crucial for predicting their reactivity, intermolecular interactions, and potential as pharmaceutical intermediates or organic semiconductors. This document outlines theoretical approaches, data interpretation, and relevant experimental validation techniques.
Introduction to the Computational Approach
The electronic properties of 4-iodoindoline can be effectively investigated using quantum chemical calculations, primarily Density Functional Theory (DFT).[1][2][3] DFT provides a robust framework for modeling the electronic structure of molecules, offering a balance between computational cost and accuracy.[4] By solving the Kohn-Sham equations, we can obtain crucial parameters such as molecular orbital energies, electron density distribution, and electrostatic potential, which collectively govern the molecule's behavior.
The typical workflow for a computational analysis of 4-iodoindoline is depicted below:
Theoretical Methodology
A reliable computational protocol is paramount for obtaining meaningful results. The following methodology is recommended for the analysis of 4-iodoindoline.
Software and Level of Theory
-
Software: Gaussian 16 or other similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy for organic molecules.[4][5]
-
Basis Set: 6-311++G(d,p) is a suitable basis set for the C, H, and N atoms, providing a good description of both valence and polarization functions.[4] For the iodine atom, a basis set with an effective core potential, such as LANL2DZ, is recommended to account for relativistic effects.[2]
Computational Steps
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of 4-iodoindoline to find the lowest energy conformation.[6]
-
Frequency Analysis: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]
-
Electronic Property Calculations: With the validated structure, single-point energy calculations are performed to derive the electronic properties.
Key Electronic Properties and Data Presentation
The following tables summarize the key electronic properties of 4-iodoindoline that can be obtained from DFT calculations. The values presented are representative and intended for illustrative purposes, based on typical results for similar halogenated organic molecules found in the literature.
| Parameter | Description | Representative Value |
| Total Energy | The total electronic energy of the molecule in its ground state. | Varies with level of theory |
| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.5 - 3.5 Debye |
| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Varies with level of theory |
| Hyperpolarizability | A measure of the nonlinear optical response of the molecule. | Varies with level of theory |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7] The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.[1] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[2][4]
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 to -6.5 | Electron-donating ability. A higher energy indicates greater reactivity as an electron donor. |
| LUMO | -1.0 to -2.0 | Electron-accepting ability. A lower energy indicates greater reactivity as an electron acceptor. |
| HOMO-LUMO Gap | 4.0 to 5.0 | A smaller gap suggests higher reactivity and lower kinetic stability.[4] |
The interaction of frontier molecular orbitals can be visualized as follows:
Atomic Charges and Electrostatic Potential
Population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges on each atom in 4-iodoindoline.[3] The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[3][8]
| Atom | Mulliken Charge (e) | NBO Charge (e) |
| Iodine (I) | -0.1 to -0.2 | -0.15 to -0.25 |
| Nitrogen (N) | -0.4 to -0.6 | -0.5 to -0.7 |
| Carbon (C4) | +0.1 to +0.2 | +0.15 to +0.25 |
| Hydrogen (on N) | +0.2 to +0.3 | +0.25 to +0.35 |
The electronegativity of the iodine atom leads to a significant polarization of the C-I bond, influencing the overall charge distribution.[9]
Experimental Protocols for Validation
Computational results should ideally be validated by experimental data. The following experimental techniques are commonly used to investigate the electronic properties of molecules like 4-iodoindoline.
Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials of 4-iodoindoline, which can be correlated with the HOMO and LUMO energy levels, respectively.
-
Methodology:
-
Dissolve a known concentration of 4-iodoindoline in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential between defined limits and record the resulting current.
-
The onset potentials of the first oxidation and reduction peaks are used to estimate the HOMO and LUMO energies using empirical relationships.
-
UV-Visible Spectroscopy
-
Objective: To measure the electronic absorption spectrum of 4-iodoindoline and identify the electronic transitions, which can be compared with computationally predicted excitation energies.
-
Methodology:
-
Prepare a dilute solution of 4-iodoindoline in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorption (λmax) corresponds to the energy of the principal electronic transition, often the HOMO to LUMO transition.
-
The relationship between computational and experimental data is outlined below:
Conclusion
The computational analysis of 4-iodoindoline's electronic properties, primarily through DFT calculations, provides invaluable insights for researchers in drug development and materials science. By systematically calculating and analyzing parameters such as frontier molecular orbital energies, atomic charges, and electrostatic potential, a detailed understanding of the molecule's reactivity and potential interactions can be achieved. The methodologies and data presented in this guide offer a robust framework for conducting such investigations and for correlating theoretical predictions with experimental observations. This integrated approach is essential for the rational design of novel molecules with desired electronic characteristics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Unit 3: IMFs [ch301.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
The Elusive Crystal Structure of 4-Iodoindoline Derivatives: A Technical Guide Based on a Close Structural Analog
For researchers, scientists, and drug development professionals, this guide delves into the crystallographic analysis of iodo-substituted indoline derivatives. While a comprehensive public database search, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for a 4-iodoindoline derivative, this paper presents a detailed examination of the closely related compound, 1-ethyl-5-iodoindolin-2-one, as a representative case study. The methodologies and data presented herein provide a robust framework for the structural elucidation of similar halogenated indoline scaffolds.
Introduction to Iodoindoline Derivatives
Indoline and its derivatives are a significant class of heterocyclic compounds that form the core of numerous natural products and synthetic molecules with diverse biological activities. The introduction of a halogen atom, such as iodine, onto the indoline ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Specifically, the position of the iodine substituent is critical in defining its spatial arrangement and potential for forming halogen bonds, which are increasingly recognized as important non-covalent interactions in drug design. Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Crystallographic Data of a 5-Iodoindoline Derivative
As a proxy for 4-iodoindoline derivatives, this section details the crystallographic data for 1-ethyl-5-iodoindolin-2-one. The data is sourced from a peer-reviewed publication and its corresponding CCDC deposition (CCDC reference: 1028641)[1].
Crystal Data and Structure Refinement
The following table summarizes the key parameters from the single-crystal X-ray diffraction study of 1-ethyl-5-iodoindolin-2-one.
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀INO |
| Formula Weight | 287.09 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.3759(15) Å |
| b | 12.000(2) Å |
| c | 11.838(2) Å |
| α | 90° |
| β | 94.78(3)° |
| γ | 90° |
| Volume | 1043.4(4) ų |
| Z | 4 |
| Calculated Density | 1.826 Mg/m³ |
| Absorption Coefficient | 3.655 mm⁻¹ |
| F(000) | 560 |
| Data Collection & Refinement | |
| Theta range for data collection | 3.12 to 25.00° |
| Index ranges | -8<=h<=8, -14<=k<=14, -14<=l<=14 |
| Reflections collected | 6005 |
| Independent reflections | 1831 [R(int) = 0.0461] |
| Completeness to theta = 25.00° | 99.9 % |
| Data / restraints / parameters | 1831 / 0 / 127 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0345, wR2 = 0.0825 |
| R indices (all data) | R1 = 0.0468, wR2 = 0.0877 |
| Largest diff. peak and hole | 0.580 and -0.682 e.Å⁻³ |
Structural Commentary
In the crystal structure of 1-ethyl-5-iodoindolin-2-one, the indoline core is nearly planar. The molecules pack in columns along the a-axis and are stabilized by intermolecular C—H⋯O hydrogen bonds and I⋯I short contacts of 3.8986(3) Å.[1] This observation of halogen bonding highlights the potential role of iodine in directing the solid-state architecture of such derivatives.
Experimental Protocols
The following sections provide a detailed methodology for the synthesis and crystal structure determination of 1-ethyl-5-iodoindolin-2-one, based on the published experimental procedures[1].
Synthesis of 1-ethyl-5-iodoindolin-2-one
The synthesis of the title compound was achieved through a multi-step process, with the final step involving the iodination of an indolin-2-one precursor. A general representation of the synthetic approach is as follows:
Detailed Procedure: To a solution of the appropriate indolin-2-one precursor in a suitable solvent such as acetonitrile, an iodinating agent like N-iodosuccinimide (NIS) is added. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired iodoindoline derivative.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture. For 1-ethyl-5-iodoindolin-2-one, single crystals were obtained by the slow evaporation of a solution in chloroform[1].
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a specific radiation source (e.g., Mo Kα radiation).
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.
Signaling Pathways and Biological Context
While specific signaling pathways involving 4-iodoindoline derivatives are not extensively documented in the public domain, the indoline scaffold is a common feature in molecules targeting a variety of biological systems. For instance, derivatives of indoline have been investigated as inhibitors of kinases, modulators of G-protein coupled receptors, and as antimicrobial or anticancer agents. The introduction of an iodine atom can be a strategy to enhance potency or to develop radiolabeled ligands for imaging studies, such as Positron Emission Tomography (PET).
The logical relationship for investigating the biological activity of a novel 4-iodoindoline derivative is depicted below.
Conclusion
This technical guide has provided a comprehensive overview of the crystallographic analysis of iodo-substituted indoline derivatives, using 1-ethyl-5-iodoindolin-2-one as a pertinent case study in the absence of publicly available data for a 4-iodo analog. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science. The structural insights gained from such studies are crucial for understanding the solid-state properties and for guiding the design of future indoline-based molecules with tailored biological functions. Further research is warranted to synthesize and crystallographically characterize 4-iodoindoline derivatives to expand the structural database and enable more direct structure-activity relationship analyses.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Iodo-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-iodo-2,3-dihydro-1H-indole (also known as 4-iodoindoline) as a key building block. The C4-arylated indoline scaffold is a valuable structural motif in medicinal chemistry and drug discovery, appearing in a variety of biologically active compounds. This document outlines generalized protocols, key reaction parameters, and expected outcomes based on analogous Suzuki couplings of related iodo-heterocycles.
The Suzuki-Miyaura reaction is a versatile and powerful palladium-catalyzed method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and heteroaryl-aryl structures. The reaction of this compound with various aryl or heteroaryl boronic acids or their esters provides a direct route to a diverse library of 4-substituted indoline derivatives. The electron-rich nature of the indoline ring system makes it a suitable substrate for this transformation. Protection of the indoline nitrogen (e.g., with Boc, Cbz, or other suitable groups) is often employed to improve solubility and prevent potential side reactions, though successful couplings on N-unprotected substrates have been reported for similar systems.
Data Presentation: Representative Conditions for Suzuki Coupling of Iodo-Heterocycles
The following table summarizes a range of reaction conditions and yields for the Suzuki-Miyaura coupling of various iodo-heterocycles, which can serve as a strong starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (0.15) | - | K₂CO₃ (2) | H₂O/Organic | 65 | - | High |
| 2 | 4-Iodo-3-methyl-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | - | Good |
| 3 | 3-Iodo-1H-indazole | Various | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane | 100 | 12 | 75-95 |
| 4 | 4-Iodoaryl triflate | Pyridine boronic acid | PdCl₂(dppf) (5) | - | Et₃N (2.1) | DMF/H₂O (10:1) | RT | 3 | >95 |
| 5 | N-Boc-4-iodophenylalanine | Phenylboronic acid | Microgel Pd-Nanoparticle | - | - | - | 37 | 24 | >95 |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling reaction of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (or its N-protected derivative)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, often in a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating source
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure: Conventional Thermal Suzuki Coupling
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate) to the reaction mixture. The catalyst loading typically ranges from 1-5 mol%.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2,3-dihydro-1H-indole.
Procedure: Microwave-Assisted Suzuki Coupling
For rapid optimization and library synthesis, microwave-assisted heating can be employed.
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system.
-
Sealing: Crimp-seal the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).
-
Workup and Purification: Follow the workup and purification steps as described in the conventional protocol.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Application Note: A Detailed Protocol for the Heck Reaction of 4-Iodoindoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has found extensive application in the pharmaceutical industry for constructing complex molecular architectures.[3] Indoline scaffolds are prevalent in numerous biologically active compounds, making the development of robust functionalization methods for this heterocyclic system a significant area of interest.[4] This application note provides a comprehensive protocol for the Heck coupling of 4-iodoindoline with a generic alkene, offering a versatile route to novel 4-substituted indoline derivatives for potential use in drug discovery and development. The iodine substituent at the C-4 position makes 4-iodoindoline an excellent substrate for such cross-coupling reactions.
Reaction Scheme:
A general scheme for the Heck reaction of 4-iodoindoline with an alkene is presented below. This reaction facilitates the formation of a new carbon-carbon bond at the 4-position of the indoline ring, leading to the synthesis of a 4-vinylindoline derivative.
Experimental Protocol
This protocol describes a representative Heck reaction using methyl acrylate as the coupling partner. The conditions provided can be adapted for other activated and unactivated alkenes.
A. Materials and Equipment
-
Substrate: 4-Iodoindoline
-
Alkene: Methyl Acrylate (or other suitable alkene)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand (optional but recommended): Triphenylphosphine (PPh₃)
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash column chromatography system
-
B. Reagent Preparation and Stoichiometry
For a typical reaction on a 0.5 mmol scale, the following quantities are recommended.
| Reagent/Component | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 4-Iodoindoline | 245.06 | 122.5 | 0.5 | 1.0 |
| Methyl Acrylate | 86.09 | 64.6 | 0.75 | 1.5 |
| Palladium(II) Acetate | 224.50 | 5.6 | 0.025 | 0.05 |
| Triphenylphosphine | 262.29 | 13.1 | 0.05 | 0.1 |
| Sodium Carbonate | 105.99 | 106.0 | 1.0 | 2.0 |
| Anhydrous DMF | - | 2.5 mL | - | - |
C. Reaction Setup and Execution
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoindoline (122.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), Triphenylphosphine (13.1 mg, 0.05 mmol), and Sodium Carbonate (106.0 mg, 1.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Through the septum, add anhydrous DMF (2.5 mL) followed by methyl acrylate (68 µL, 0.75 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100–110 °C. Stir the reaction mixture vigorously for 4–12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
D. Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure 4-(2-(methoxycarbonyl)vinyl)indoline product.
Note on N-H Protection: The indoline N-H may lead to side reactions or interfere with the catalytic cycle in some cases. If yields are low or a complex mixture of products is observed, protection of the indoline nitrogen (e.g., with a Boc or Cbz group) prior to the Heck reaction is recommended. Deprotection can be carried out after the coupling reaction.[3]
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism of the Heck reaction, the following diagrams have been generated.
Caption: Experimental workflow for the Heck reaction of 4-iodoindoline.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.[5][6]
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-2,3-dihydro-1H-indole with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, has found extensive application in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures.[2] The 4-alkynyl-2,3-dihydro-1H-indole (also known as 4-alkynylindoline) scaffold is a key structural motif in a variety of biologically active compounds and serves as a valuable building block for the synthesis of novel pharmaceutical agents.
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 4-iodo-2,3-dihydro-1H-indole with a range of terminal alkynes. Due to the potential for side reactions, the indole nitrogen is typically protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to ensure high yields and clean reaction profiles.
Reaction Scheme
The general scheme for the Sonogashira coupling of N-protected this compound is depicted below:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
A generalized workflow for performing a Sonogashira coupling experiment is outlined below.
Caption: Generalized experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals and functional materials due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-iodoindoline, a key transformation for the synthesis of 4-aminoindoline derivatives. These derivatives are important scaffolds in medicinal chemistry and drug discovery.
Given the high reactivity of the indoline N-H bond in palladium-catalyzed reactions, protection of the indoline nitrogen is crucial to prevent undesired N-arylation. This protocol will focus on the use of an N-protected 4-iodoindoline, for which a synthetic precedent exists, to ensure selective C-4 amination. While a direct protocol for 4-iodoindoline is not explicitly available in the reviewed literature, the following protocols are based on closely analogous and well-established procedures for the amination of similar heterocyclic halides, such as N-substituted 4-bromo-7-azaindoles.[2]
Key Reaction Components and Considerations
Successful Buchwald-Hartwig amination of N-protected 4-iodoindoline relies on the careful selection of several key components:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used and effective pre-catalysts.[2]
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle. Xantphos has shown excellent performance in the amination of similar heterocyclic systems.[2]
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOt-Bu) are frequently employed. The choice of base can be critical and may need to be optimized depending on the amine.
-
Solvent: Anhydrous, aprotic solvents such as 1,4-dioxane or toluene are typically used to ensure a water-free reaction environment.
-
N-Protecting Group: A robust protecting group on the indoline nitrogen is necessary to prevent side reactions. The tosyl (Ts) group is a suitable choice as it is stable under the reaction conditions and can be readily introduced and removed.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of analogous N-substituted 4-bromo-7-azaindoles with various amines. These conditions serve as a strong starting point for the amination of N-protected 4-iodoindoline.
Table 1: Buchwald-Hartwig Amination of N-Substituted 4-Bromo-7-azaindole with Primary and Secondary Amines [2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1 | 92 |
| 2 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1 | 95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1.5 | 90 |
| 4 | Boc-piperazine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 2 | 88 |
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-4-iodoindoline (Starting Material)
A reliable method for the synthesis of the N-protected 4-iodoindoline starting material is essential. A general procedure for the synthesis of N-tosyl-4-iodoindoles from the corresponding indoles has been reported and can be adapted for indoline.
Materials:
-
Indoline
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
4-Iodo-1-tritylpyrazole derivative (as an example of a similar substrate)[2]
-
Dichloromethane (DCM)
-
A suitable iodinating reagent (e.g., N-iodosuccinimide)
-
A suitable solvent for iodination (e.g., acetonitrile)
Procedure:
-
N-Tosylation: Dissolve indoline in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction mixture at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-tosylindoline.
-
Iodination: The iodination of the N-tosylindoline at the 4-position can be achieved using various reported methods for aromatic iodination. A common method involves the use of N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The crude N-tosyl-4-iodoindoline should be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Tosyl-4-iodoindoline
This protocol is adapted from the successful amination of N-substituted 4-bromo-7-azaindoles.[2]
Materials:
-
N-Tosyl-4-iodoindoline (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-tosyl-4-iodoindoline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane to the Schlenk tube via syringe, followed by the amine.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminoindoline derivative.
Mandatory Visualizations
References
Application Notes and Protocols for the Use of 4-Iodoindoline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-iodoindoline as a versatile building block in the synthesis of pharmaceutical compounds. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of an iodine atom at the 4-position of the indoline ring makes it an ideal substrate for a variety of powerful cross-coupling reactions, enabling the efficient construction of complex molecular architectures with diverse pharmacological activities.
This document details the application of 4-iodoindoline in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental transformations in drug discovery and development. The protocols provided are based on established synthetic methodologies and serve as a guide for the practical application of 4-iodoindoline in the laboratory.
Key Applications of 4-Iodoindoline in Pharmaceutical Synthesis
4-Iodoindoline is a valuable precursor for the synthesis of a range of biologically active molecules, particularly those targeting the central nervous system. Its utility stems from the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents at the 4-position of the indoline core, a crucial modification for modulating the pharmacological properties of the resulting compounds. The primary applications include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl or 4-heteroaryl indolines. This is a widely used strategy for creating ligands for various receptors and ion channels.
-
Heck Coupling: For the formation of C(sp²)-C(sp²) bonds through the reaction with alkenes, leading to the synthesis of 4-alkenylindolines. These can be further elaborated to introduce diverse functionalities.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, allowing for the synthesis of 4-aminoindoline derivatives. This is a key transformation for developing kinase inhibitors and other targeted therapies.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds by reacting with terminal alkynes, yielding 4-alkynylindolines. These compounds serve as versatile intermediates for further synthetic manipulations.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key cross-coupling reactions of 4-iodoindoline. The data presented is representative of typical reaction outcomes and should be used as a starting point for optimization in specific synthetic campaigns.
Suzuki-Miyaura Coupling of 4-Iodoindoline with Phenylboronic Acid
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are common motifs in pharmaceutical agents.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4-iodoindoline.
Experimental Protocol:
-
To a reaction vessel, add 4-iodoindoline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1, 10 mL).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | Adapted from[1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 | Adapted from[2] |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 | Adapted from[2] |
Heck Coupling of 4-Iodoindoline with Methyl Acrylate
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes, providing access to substituted alkenes that are valuable intermediates in pharmaceutical synthesis.
Reaction Scheme:
Caption: Heck coupling of 4-iodoindoline.
Experimental Protocol:
-
In a reaction flask, dissolve 4-iodoindoline (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the alkene, for example, methyl acrylate (1.5 mmol), and a base, typically a tertiary amine like triethylamine (2.0 mmol).
-
Add the palladium catalyst, such as palladium(II) acetate (0.02 mmol, 2 mol%), and a phosphine ligand, for instance, tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
De-gas the mixture and heat under an inert atmosphere to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired product.
Quantitative Data Summary (Heck Coupling)
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 | Adapted from |
| Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 16 | 65-80 | Adapted from general Heck protocols |
| n-Butyl acrylate | Pd/C (5) | - | NaHCO₃ | NMP | 130 | 12 | 70-90 | Adapted from[3] |
Buchwald-Hartwig Amination of 4-Iodoindoline with Morpholine
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, a common structural motif in kinase inhibitors and other pharmaceutically active compounds.
Reaction Scheme:
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Serotonin Analogues from 4-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel serotonin analogues commencing from the versatile building block, 4-iodoindoline. The methodologies described herein leverage modern palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 4-position of the indoline scaffold, a key modification for exploring the structure-activity relationships (SAR) of serotonergic compounds. The subsequent transformation of the indoline core to the indole structure, characteristic of serotonin, and elaboration of the tryptamine side chain are also detailed.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial monoamine neurotransmitter that modulates a wide array of physiological and psychological processes. Its receptors are significant targets for therapeutic intervention in various disorders, including depression, anxiety, and migraines.[1] The synthesis of novel serotonin analogues is a cornerstone of drug discovery efforts aimed at developing more selective and efficacious modulators of the serotonergic system. The 4-position of the indole nucleus offers a strategic point for structural modification, as substituents at this position can significantly influence receptor binding affinity and selectivity.
4-Iodoindoline serves as an excellent starting material for this purpose. The iodo-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, vinyl, alkynyl, and amino moieties. This modular approach enables the systematic exploration of the chemical space around the 4-position of the serotonin scaffold.
This document outlines a multi-step synthetic strategy to access 4-substituted serotonin analogues from 4-iodoindoline, provides detailed experimental protocols for key transformations, and includes diagrams of the synthetic workflow and relevant biological pathways.
Synthetic Strategy Overview
The overall synthetic strategy involves a four-stage process:
-
N-Protection of 4-Iodoindoline: The secondary amine of the indoline ring is first protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.
-
Palladium-Catalyzed Cross-Coupling: The C-I bond at the 4-position of the N-protected 4-iodoindoline is functionalized using a selected palladium-catalyzed cross-coupling reaction. This is the key diversity-generating step.
-
Oxidative Aromatization: The substituted indoline is oxidized to the corresponding indole to restore the core structure of serotonin.
-
Side Chain Elaboration and Deprotection: The tryptamine side chain is introduced at the 3-position of the indole, followed by the removal of the N-protecting group to yield the final serotonin analogue. A common route involves Vilsmeier-Haack formylation, followed by a Henry reaction and subsequent reduction.
Experimental Protocols
Protocol 1: N-Protection of 4-Iodoindoline
This protocol describes the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group.
Materials:
-
4-Iodoindoline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-iodoindoline (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-4-iodoindoline.
| Compound | Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1a | 4-Iodoindoline | (Boc)₂O, TEA | DCM | 12 | 95 | >98 |
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-4-iodoindoline
This protocol details the introduction of an aryl group at the 4-position via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
N-Boc-4-iodoindoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add N-Boc-4-iodoindoline (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Add 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Compound | Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 2a | 1a | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 16 | 85 |
| 2b | 1a | Pyridine-3-boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 18 | 78 |
Protocol 3: Oxidation of 4-Arylindoline to 4-Arylindole
This protocol describes the dehydrogenation of the substituted indoline to the corresponding indole.
Materials:
-
N-Boc-4-arylindoline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-Boc-4-arylindoline (1.0 eq) in toluene.
-
Add DDQ (1.5 eq) to the solution.
-
Heat the mixture to reflux (110 °C) for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and filter off the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Compound | Starting Material | Oxidant | Solvent | Time (h) | Yield (%) |
| 3a | 2a | DDQ | Toluene | 4 | 90 |
| 3b | 2b | DDQ | Toluene | 4 | 85 |
Protocol 4: Synthesis of 4-Aryl-tryptamine (Side-chain Elaboration and Deprotection)
This multi-step protocol outlines the conversion of the 4-arylindole to the corresponding tryptamine.
4a. Vilsmeier-Haack Formylation:
-
Materials: N-Boc-4-arylindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate solution.
-
Procedure:
-
Cool DMF to 0 °C and add POCl₃ (1.5 eq) dropwise. Stir for 30 minutes.
-
Add a solution of N-Boc-4-arylindole (1.0 eq) in DMF.
-
Stir at room temperature for 2 hours.
-
Pour the reaction mixture onto ice and neutralize with a cold sodium acetate solution.
-
Collect the precipitated product by filtration and dry to obtain the N-Boc-4-aryl-indole-3-carbaldehyde.
-
4b. Henry Reaction:
-
Materials: N-Boc-4-aryl-indole-3-carbaldehyde, Nitromethane, Ammonium acetate.
-
Procedure:
-
Dissolve the aldehyde (1.0 eq) in nitromethane.
-
Add ammonium acetate (2.0 eq) and heat to reflux for 2 hours.
-
Cool and concentrate the reaction mixture.
-
Purify the residue by column chromatography to yield the nitrovinylindole derivative.
-
4c. Reduction and Deprotection:
-
Materials: N-Boc-4-aryl-3-(2-nitrovinyl)indole, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Add a solution of the nitrovinylindole (1.0 eq) in dry THF to a suspension of LAH (4.0 eq) in THF at 0 °C.
-
Stir at room temperature for 6 hours.
-
Carefully quench the reaction with water and 15% NaOH solution.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the crude intermediate in DCM and add TFA (10 eq).
-
Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture and purify by preparative HPLC to obtain the final 4-aryl-tryptamine as a TFA salt.
-
| Compound | Starting Material | Overall Yield (%) | Purity (%) (HPLC) |
| 4a | 3a | 45 | >95 |
| 4b | 3b | 40 | >95 |
Visualizations
Caption: Synthetic workflow for 4-aryl-tryptamine analogues.
Caption: Simplified serotonin receptor signaling pathway.[2][3][4][5][6]
Application and Future Directions
The synthetic routes outlined provide a versatile platform for the generation of a library of novel serotonin analogues with diverse substituents at the 4-position. These compounds can be invaluable tools for:
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the substituent at the 4-position, researchers can probe the specific interactions with serotonin receptor subtypes and elucidate the structural requirements for affinity and selectivity.
-
Development of Novel Therapeutics: Analogues with improved pharmacokinetic and pharmacodynamic profiles can be identified as potential lead compounds for the treatment of a range of CNS and peripheral disorders.
-
Pharmacological Probes: Radiolabeled or fluorescently tagged analogues can be synthesized using these methods to serve as probes for receptor binding assays and in vivo imaging studies.
Future work could involve expanding the scope of the cross-coupling reactions to include a wider variety of coupling partners, such as aliphatic fragments, and exploring alternative methods for indole synthesis and side-chain elaboration to improve overall efficiency and access an even greater diversity of analogues. The biological evaluation of the synthesized compounds in relevant in vitro and in vivo models will be crucial to identify promising candidates for further development.
References
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Serotonin receptor signaling and regulation via β-arrestins [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: 4-Iodo-2,3-dihydro-1H-indole as a Versatile Building Block for Natural Product Synthesis
Introduction
4-Iodo-2,3-dihydro-1H-indole, also known as 4-iodoindoline, is a valuable heterocyclic building block for the synthesis of a variety of natural products and biologically active molecules. The indoline scaffold is a core structural motif in numerous alkaloids, including the Aspidosperma and Strychnos families, which exhibit a wide range of pharmacological activities. The presence of an iodine atom at the 4-position of the indoline ring provides a reactive handle for the introduction of diverse substituents through various transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery.
This document provides an overview of the application of this compound in the synthesis of natural products, along with detailed experimental protocols for key transformations and representative data. While direct total syntheses of natural products starting from this compound are not extensively documented in publicly available literature, its potential is demonstrated through established methodologies for the functionalization of iodo-substituted heterocycles. This application note will illustrate a proposed synthetic strategy towards a representative natural product core, highlighting the utility of this building block.
Proposed Application: Synthesis of a Substituted Indoline Core for Alkaloid Analogs
A common strategy in natural product synthesis is the construction of a core scaffold that can be further elaborated into a variety of analogs. This compound is an ideal starting material for the synthesis of 4-substituted indoline derivatives, which are precursors to a range of alkaloids. The following scheme outlines a proposed synthesis of a 4-aryl-2,3-dihydro-1H-indole, a key intermediate for various natural product analogs.
Synthetic Scheme:
Application of 4-Iodoindoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodoindoline is a versatile heterocyclic building block that holds significant potential in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of an iodine atom at the 4-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes 4-iodoindoline an ideal starting material for the synthesis of diverse compound libraries for drug discovery. Its application is particularly notable in the development of kinase inhibitors, immune checkpoint modulators, and serotonin receptor ligands, positioning it as a valuable intermediate in the pursuit of novel therapeutics for oncology, autoimmune diseases, and neurological disorders.
Key Applications in Medicinal Chemistry
The primary utility of 4-iodoindoline in drug discovery lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the efficient and modular installation of various substituents at the 4-position of the indoline core, enabling extensive structure-activity relationship (SAR) studies.
Kinase Inhibitors (e.g., PKN3 Inhibitors)
Protein Kinase Novel 3 (PKN3) is a serine/threonine kinase that is implicated in cancer progression and metastasis, particularly in prostate and breast cancers. It functions downstream of the PI3K/PTEN signaling pathway.[1][2] The development of potent and selective PKN3 inhibitors is a promising strategy for cancer therapy. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are known pharmacophores for kinase inhibition. The synthesis of analogs based on the indoline core, accessed through 4-iodoindoline, represents a rational approach to developing novel PKN3 inhibitors. A notable example is the high potency of a 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (IC50 = 14 nM) against PKN3, highlighting the potential of iodo-substituted heterocyclic cores in achieving high affinity.[3][4]
Caption: PKN3 signaling pathway in cancer and the inhibitory action of 4-iodoindoline derivatives.
Immune Checkpoint Inhibitors (PD-1/PD-L1)
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system.[5][6] Small-molecule inhibitors of the PD-1/PD-L1 interaction are of great interest as an alternative to monoclonal antibody therapies.[7] The 4-arylindoline scaffold has been identified as a promising core for the development of potent PD-1/PD-L1 inhibitors. 4-Iodoindoline serves as a key starting material for the synthesis of these 4-arylindolines via Suzuki-Miyaura coupling.
Caption: PD-1/PD-L1 immune checkpoint signaling in T-cells and its inhibition by 4-arylindoline derivatives.
Serotonin Receptor Modulators
Serotonin (5-HT) receptors are implicated in a wide range of physiological and pathological processes, making them important targets for the treatment of neurological and psychiatric disorders such as depression and anxiety.[8][9] The indoline scaffold is structurally related to serotonin and is a common feature in many serotonin receptor ligands. The ability to functionalize the 4-position of the indoline ring allows for the fine-tuning of receptor subtype selectivity and pharmacological activity. For instance, the 5-HT4 receptor, a Gs-coupled receptor, is a promising target for fast-acting antidepressants.[8]
Caption: Simplified serotonin 5-HT4 receptor signaling pathway, a target for 4-substituted indoline derivatives.
Quantitative Data Summary
The following tables summarize representative data for compounds synthesized using methodologies applicable to 4-iodoindoline.
Table 1: Representative Yields for Cross-Coupling Reactions of Iodo-Heterocycles
| Entry | Coupling Reaction | Aryl/Alkyne/Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 4 | 95 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 75 |
| 4 | Buchwald-Hartwig | 3,4,5-Trimethoxyaniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | 68 |
| 5 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 92 |
| 6 | Sonogashira | 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | 65 | 8 | 85 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. These values are based on couplings with analogous iodo-heterocycles and serve as a guide for reactions with 4-iodoindoline.
Table 2: Biological Activity of Representative Indoline and Iodo-Heterocycle Derivatives
| Compound Class | Target | Representative Compound | IC₅₀ / Activity |
| 4-Anilinoquinoline | PKN3 | 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 14 nM[3][4] |
| 4-Arylindoline | PD-1/PD-L1 | Pyrido[3,2-d]pyrimidine-containing 4-arylindoline (N11) | 6.3 nM[10] |
| Indoline Derivative | 5-LOX | Indoline derivative 73 | 0.41 µM[11] |
| Indoline Derivative | sEH | Indoline derivative 73 | 0.43 µM[11] |
| Indole Derivative | 5-HT₁ₐ Receptor | D2AAK5 | Potent Ligand |
| Indole Derivative | 5-HT₂ₐ Receptor | D2AAK5 | Potent Ligand |
Experimental Protocols
The following are general protocols for key cross-coupling reactions of 4-iodoindoline. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylindolines
This protocol describes a general procedure for the palladium-catalyzed coupling of 4-iodoindoline with an arylboronic acid.
Materials:
-
4-Iodoindoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodoindoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylindoline.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of 4-iodoindoline.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-(Arylamino)indolines
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine with 4-iodoindoline.
Materials:
-
4-Iodoindoline
-
Aryl or alkyl amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 4-iodoindoline (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (10 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(amino)indoline.
Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynylindolines
This protocol provides a general method for the palladium/copper-catalyzed coupling of 4-iodoindoline with a terminal alkyne.
Materials:
-
4-Iodoindoline
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 4-iodoindoline (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the anhydrous solvent (e.g., DMF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C (for DMF) or reflux (for THF) for 6-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynylindoline.
Conclusion
4-Iodoindoline is a valuable and versatile building block in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of compounds. The demonstrated and potential applications in the development of kinase inhibitors, immune checkpoint modulators, and serotonin receptor ligands underscore its importance for modern drug discovery. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of 4-iodoindoline in the creation of novel and impactful therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The interaction of PKN3 with RhoC promotes malignant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKN3 as a key regulator in cancer - From signaling pathways to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Programmed cell death protein 1 - Wikipedia [en.wikipedia.org]
- 8. Serotonin 5-HT4 receptors: A new strategy for developing fast acting antidepressants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Position Derivatization of 4-Iodo-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-2,3-dihydro-1H-indole, also known as 4-iodoindoline, is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of an iodine atom on the benzene ring provides a handle for further functionalization, such as cross-coupling reactions, while the secondary amine at the N-1 position allows for a variety of derivatization strategies. This document provides detailed protocols for the N-alkylation, N-arylation, and N-acylation of this compound, enabling the synthesis of diverse compound libraries for screening and lead optimization. The N-derivatization of the indole core is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, potentially impacting their biological activity and target engagement.
N-Alkylation of this compound
N-alkylation of the indoline nitrogen introduces alkyl substituents, which can influence the compound's lipophilicity, steric profile, and metabolic stability. A common and effective method for N-alkylation involves the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.
Experimental Protocol: N-Alkylation using Sodium Hydride in an Aprotic Solvent
This protocol is a general procedure adaptable for the N-alkylation of this compound with various alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF (approximately 10-20 mL per gram of indoline).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for N-Alkylation
The following table summarizes representative quantitative data for typical N-alkylation reactions of indolines with various alkylating agents under basic conditions. While specific data for 4-iodoindoline is limited in the literature, these examples with related substrates provide expected outcomes.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Indoline | Benzyl bromide | K₂CO₃ | TFE | 110 °C | 18 | 72[1] |
| Indoline | (2-furanyl)methanol | Fe-catalyst, K₂CO₃ | TFE | 110 °C | 18 | 50[1] |
| Indoline | n-Butanol | Fe-catalyst, K₂CO₃ | TFE | 110 °C | 24 | 72[1] |
N-Arylation of this compound
The introduction of an aryl group at the N-1 position of the indoline scaffold can significantly influence the molecule's biological activity, often by providing additional binding interactions with protein targets. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of amines.
Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the N-arylation of this compound with aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and stir bar
-
Oil bath
-
Celite®
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube or vial.
-
Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1-0.5 M).
-
Seal the tube/vial and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for N-Arylation
The following table presents representative data for the N-arylation of indolines and related heterocycles, which can serve as a reference for the expected outcomes with 4-iodoindoline.
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) |
| Indoline | 4-Bromotoluene | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 °C | 95 |
| Indoline | 4-Chlorotoluene | Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 100 °C | 98 |
| Indoline | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 110 °C | 85 |
N-Acylation of this compound
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. This transformation is typically achieved by reacting the indoline with an acylating agent in the presence of a base.
Experimental Protocol: N-Acylation with Acyl Chlorides
This protocol describes a straightforward method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the N-acylated indoline.
Quantitative Data for N-Acylation
The following table provides representative yields for the N-acylation of indoles using various acylating agents, which can be extrapolated to the N-acylation of 4-iodoindoline.
| Indole Derivative | Acylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | 12 | 62[2] |
| 5-Methoxy-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | 12 | 58[2] |
| 1H-Indole | Benzoyl chloride | Et₃N | DCM | RT | 2 | >90 (General) |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflows for the N-alkylation, N-arylation, and N-acylation of this compound.
Potential Signaling Pathway Involvement
N-derivatized indoles are known to interact with a variety of biological targets. For instance, many indole derivatives are known to modulate the activity of kinases, which are key components of intracellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for novel N-derivatized 4-iodoindoles.
Caption: A simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway, a potential target for N-derivatized 4-iodoindoles.
References
Synthesis of Ergot Alkaloid Precursors from 4-Iodoindole: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key precursors to ergot alkaloids, utilizing 4-iodoindole as a strategic starting material. The methodologies presented focus on palladium-catalyzed carbon-carbon bond-forming reactions, which are pivotal in constructing the complex tetracyclic ergoline skeleton. These protocols are intended to guide researchers in the development of novel synthetic routes to medicinally important ergot alkaloid derivatives.
Ergot alkaloids are a class of pharmacologically diverse compounds with applications in the treatment of migraines, Parkinson's disease, and postpartum hemorrhage, and as scaffolds for the development of new therapeutics.[1][2] The synthesis of these complex molecules often relies on the strategic construction of the ergoline ring system. The use of 4-haloindoles, such as 4-iodoindole, provides a versatile entry point for introducing the necessary functionality to build the C and D rings of the ergoline core through modern cross-coupling chemistry.
A particularly effective strategy involves an intramolecular Heck reaction, a powerful palladium-catalyzed transformation that forms a new carbon-carbon bond within a molecule.[2][3] This approach has been successfully applied in the total synthesis of lysergic acid, a central precursor to a vast array of ergot alkaloids.[1][4]
Key Synthetic Strategy: Intramolecular Heck Reaction for C-Ring Formation
The protocol detailed below is based on the successful total synthesis of (+)-lysergic acid, which employs an intramolecular Heck reaction to construct the C-ring of the ergoline skeleton.[1][4] This pivotal step transforms a suitably functionalized 4-iodoindole derivative into a tetracyclic precursor, paving the way for the final elaboration into lysergic acid and other ergot alkaloids.
// Styling "4-Iodoindole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diene_Heck_Precursor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetracyclic_Ergoline_Precursor" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ergot_Alkaloids" [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Figure 1: Synthetic workflow for ergot alkaloid precursors.
Experimental Protocols
The following protocols are adapted from the literature for the synthesis of a key tetracyclic precursor of lysergic acid starting from a 4-haloindole derivative.[4][5] While the original synthesis utilized a 4-chloro-tryptophan derivative for improved efficiency, the principles are directly applicable to a 4-iodoindole starting material, which is often more reactive in palladium-catalyzed coupling reactions.
Protocol 1: Synthesis of the Intramolecular Heck Reaction Precursor
This protocol outlines the synthesis of the diene-containing indole derivative required for the subsequent intramolecular Heck cyclization. The synthesis begins with a protected 4-iodotryptophan derivative, which is then elaborated to introduce the diene moiety.
Materials:
-
N-protected 4-iodotryptophan methyl ester
-
Allyl bromide
-
Base (e.g., Sodium hydride)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Reagents for conversion of the amino acid side chain to a diene (multi-step, specific reagents will vary based on the chosen synthetic route)[5]
Procedure:
-
To a solution of N-protected 4-iodotryptophan methyl ester in anhydrous THF, add sodium hydride portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add allyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-allylated intermediate.
-
Elaborate the amino acid side chain of the N-allylated intermediate to the required diene functionality through a multi-step sequence as described in the literature.[5] This typically involves reduction of the ester, protection of the resulting alcohol, and subsequent olefination reactions to install the diene.
Protocol 2: Intramolecular Heck Reaction for C-Ring Formation
This protocol describes the crucial palladium-catalyzed intramolecular Heck reaction to form the tetracyclic ergoline core.
Materials:
-
Diene Heck Precursor (from Protocol 1)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃, dppf)
-
Base (e.g., Ag₂CO₃, K₂CO₃)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the Diene Heck Precursor in anhydrous acetonitrile.
-
Add the palladium catalyst, phosphine ligand, and base to the solution.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the tetracyclic ergoline precursor.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of the tetracyclic ergoline precursor. The data is based on the synthesis of (+)-lysergic acid by Liu and Jia, which employed a 4-chlorotryptophan derivative.[4] Yields for substrates derived from 4-iodoindole are expected to be comparable or potentially higher due to the greater reactivity of the C-I bond.
| Step | Starting Material | Product | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Intramolecular Heck Reaction | Diene Heck Precursor (4-chloro derivative) | Tetracyclic Ergoline Precursor | Pd₂(dba)₃, P(o-tol)₃, Ag₂CO₃ | Acetonitrile | 85 | [4] |
| Ring-Closing Metathesis (D-ring formation) | Acyclic diene precursor | D-ring closed intermediate | Grubbs II catalyst | DCM | 92 | [5] |
Logical Relationships in the Synthetic Pathway
The synthesis of the ergoline skeleton from a 4-haloindole derivative involves a series of logically connected transformations designed to build the complex ring system in a controlled manner.
Conclusion
The use of 4-iodoindole as a versatile starting material, coupled with powerful palladium-catalyzed methodologies such as the intramolecular Heck reaction, provides an efficient and modular approach to the synthesis of ergot alkaloid precursors. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel ergot derivatives with tailored pharmacological profiles. The strategic construction of the ergoline skeleton through these methods opens avenues for the development of next-generation therapeutics targeting a range of medical conditions.
References
- 1. Total synthesis of (+)-lysergic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of (+)-lysergic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of Substituted Indolines from 4-Iodo-2,3-dihydro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. The functionalization of the indoline ring is a key strategy in the development of new therapeutic agents. 4-Iodo-2,3-dihydro-1H-indole (4-iodoindoline) is a versatile synthetic intermediate that serves as a valuable building block for creating diverse libraries of substituted indolines. The carbon-iodine bond at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.
These functionalized indolines have shown significant potential in drug discovery. For instance, novel 4-arylindoline derivatives have been identified as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical immune checkpoint pathway in cancer therapy[1][2][3]. This application note provides detailed protocols for the synthesis of substituted indolines from 4-iodoindoline via three principal cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Key Synthetic Transformations
The functionalization of 4-iodoindoline is efficiently achieved through palladium-catalyzed cross-coupling reactions. The differential reactivity of carbon-halogen bonds, with the C-I bond being weaker and more reactive than C-Br or C-Cl bonds, allows for selective transformations under relatively mild conditions[4].
Suzuki-Miyaura Coupling: Synthesis of 4-Arylindolines
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex[5][6][7]. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups[5].
Data Presentation: Representative Conditions
The following table summarizes representative conditions for the Suzuki coupling of iodo-heterocycles, which can be adapted for 4-iodoindoline[4][5][8].
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/Water (4:1) | 80-100 | 4-16 | 85-95 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12-24 | 80-90 | [8] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 90 | 12 | 75-85 | [4] |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Dioxane/Water (4:1) | 120 (µW) | 0.7 | 80-90 | [9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar iodo-heterocyclic substrates[4][8].
Materials:
-
This compound (or N-protected derivative)
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 4-iodoindoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv)[4].
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment[4].
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (3-5 mol%)[4][8].
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring[4]. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature[4].
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water[4].
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate[4].
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-arylindoline[4].
Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling: Synthesis of 4-Alkynylindolines
The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[10][11]. The reaction is catalyzed by a combination of palladium and copper complexes and proceeds under mild conditions, tolerating a wide variety of functional groups[12][13].
Data Presentation: Representative Conditions
The following table summarizes representative conditions for the Sonogashira coupling of iodo-substrates, which can serve as a guide for 4-iodoindoline[11][12][13].
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Ref. |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3.0) | THF | 50-80 | 4-12 | 85-95 | [12] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3.0) | DMF | RT-60 | 6-18 | 80-90 | [12][13] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | RT | 2 | >90 | [11] |
| 4 | (4-Fluorophenyl)acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3.0) | DMF | 70 | 8 | 85-95 | [12][13] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on established methods for Sonogashira couplings[12][13].
Materials:
-
This compound (or N-protected derivative)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodoindoline (1.0 equiv), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%)[12][13].
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (3.0 equiv)[12]. Stir the mixture at room temperature for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe[13].
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC[12].
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature[13].
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst[12].
-
Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (to remove copper) and brine[13].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[12][13].
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-alkynylindoline.
Sonogashira Catalytic Cycles
Buchwald-Hartwig Amination: Synthesis of 4-Aminoindolines
The Buchwald-Hartwig amination is a powerful reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides[14][15]. The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this transformation[15][16].
Data Presentation: Representative Conditions
The following table presents general conditions for the Buchwald-Hartwig amination of aryl halides, applicable to 4-iodoindoline[15][17][18].
| Entry | Amine | Pd-Precatalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 2-16 | 90-98 | [18] |
| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 12-24 | 85-95 | [15] |
| 3 | Benzylamine | Xantphos Pd G3 (5) | DBU (2.0) | MeCN/Toluene | 140 | 1 | 80-90 | [17] |
| 4 | Pyrrolidine | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 18 | 85-95 | [14] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods[15][18].
Materials:
-
This compound (or N-protected derivative)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos, XPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial or Schlenk tube, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv).
-
Add 4-iodoindoline (1.0 equiv).
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine (1.2 equiv).
-
Reaction: Seal the vessel and heat to the desired temperature (80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a plug of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminoindoline.
General Experimental Workflow
Conclusion
This compound is a highly effective precursor for the synthesis of a wide array of substituted indolines. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide robust and versatile methods for the introduction of diverse functional groups at the 4-position. The protocols and data provided herein serve as a foundational guide for researchers in medicinal chemistry and drug development to generate novel indoline-based compounds for biological screening and lead optimization. Further refinement of reaction conditions may be necessary depending on the specific substrates employed.
References
- 1. Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-Arylindolines Containing a Pyrido[3,2- d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, evaluation, and SAR of 4-phenylindoline derivatives, a novel class of small-molecule inhibitors of the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. m.youtube.com [m.youtube.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Iodo-2,3-dihydro-1H-indole by Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-iodo-2,3-dihydro-1H-indole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Standard silica gel is commonly used for the purification of indole derivatives.[1] However, halogenated indoles can sometimes be sensitive to the acidic nature of silica gel, which may lead to degradation (streaking or color change on the column).[1] If you observe such issues, consider the following alternatives:
-
Deactivated Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with the eluent containing 0.5-1% triethylamine or by flushing the packed column with this mixture before loading your sample.[1]
-
Alumina (Neutral or Basic): This is a good alternative for acid-sensitive compounds.[1]
Q2: How do I determine the appropriate mobile phase for the column?
A2: The ideal mobile phase (eluent) should provide a retention factor (Rf) of 0.25-0.35 for this compound on a Thin Layer Chromatography (TLC) plate. A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[1] If this system does not provide adequate separation, you can try other solvent systems such as dichloromethane/methanol or toluene/acetone.[1]
Q3: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If your compound is very polar and remains at the baseline, you can try adding a small percentage of a more polar solvent like methanol to your eluent system. Be cautious, as adding too much methanol can dissolve some of the silica gel. Alternatively, using a more polar solvent system like dichloromethane/methanol from the start might be effective.
Q4: I see multiple spots on my crude TLC. What are the likely impurities?
A4: In syntheses such as the Fischer indole synthesis, common impurities include unreacted starting materials (like hydrazines, which are typically polar and have a low Rf) and any unreacted ketones or aldehydes.[1] You may also have side-reaction products or polymerized/oxidized material, which can appear as streaks or baseline spots.[1] An initial work-up, such as a liquid-liquid extraction, can help remove some of these impurities before chromatography.[1]
Q5: How can I visualize the spots on the TLC plate if they are not colored?
A5: Most indole derivatives are UV-active and will appear as dark spots under a UV lamp (254 nm).[1] You can also use chemical stains for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with most organic compounds.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Streaking of the compound spot on TLC or column. | The compound may be degrading on the acidic silica gel.[1] | Use deactivated silica gel (with 0.5-1% triethylamine in the eluent) or switch to a neutral or basic alumina stationary phase.[1] |
| Poor separation of the desired product from an impurity. | The chosen solvent system may not have the right selectivity. | Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a system with dichloromethane or toluene.[1] A shallow gradient elution can also improve separation.[1] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, add a small amount of methanol. |
| The compound elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, increase the percentage of hexanes. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and that the column is not allowed to run dry. |
| Low recovery of the product after the column. | The compound may have degraded on the column or is too dilute to detect in the collected fractions. | Test the stability of your compound on a small amount of silica before running the column. Concentrate the fractions you expect to contain your product and re-analyze by TLC. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized based on your specific crude mixture.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf of approximately 0.25-0.35.
-
Visualize the spots under a UV lamp.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm).
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading is recommended for better separation):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin collecting fractions.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the elution by collecting fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatographic purification.
References
Technical Support Center: 4-Iodoindoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 4-iodoindoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-iodoindoline?
A1: The synthesis of 4-iodoindoline, typically proceeding through the reduction of 4-iodoindole, can present several common impurities:
-
Unreacted 4-iodoindole: Incomplete reduction is a frequent issue, leading to the presence of the starting material in your crude product.
-
Over-reduction Products: While less common with milder reducing agents, stronger conditions could potentially lead to the reduction of the benzene ring or de-iodination.
-
Oxidation Products: Indolines are susceptible to air oxidation, which can convert 4-iodoindoline back to 4-iodoindole or to other colored degradation products, especially during workup and purification.[1]
-
Side-products from 4-iodoindole synthesis: If the starting 4-iodoindole is not pure, impurities from its synthesis (e.g., other regioisomers of iodoindole) will be carried through to the final product.
Q2: My purified 4-iodoindoline is a pinkish or brownish color. What is the cause and how can I fix it?
A2: A pinkish or brownish hue in your 4-iodoindoline sample is often an indication of oxidation.[2] Indolines can be sensitive to air and light. To obtain a colorless product, you can try the following:
-
Recrystallization: Dissolving the colored solid in a suitable hot solvent and allowing it to cool slowly can leave the colored impurities in the mother liquor.
-
Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, use it sparingly as it can also adsorb your product, reducing the yield.
-
Inert Atmosphere: During workup and purification, try to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage: Store the purified 4-iodoindoline under an inert atmosphere, protected from light, and at a low temperature.
Q3: How can I effectively monitor the progress of my column chromatography for separating 4-iodoindoline from 4-iodoindole?
A3: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column. Here are some tips:
-
Visualization: Both 4-iodoindoline and 4-iodoindole are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[3][4]
-
Staining:
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will visualize most organic compounds, appearing as brown spots.[4][5][6]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. Indolines are readily oxidized and will show up as yellowish-brown spots on a purple background.[3][6]
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can be used to visualize many functional groups.[3]
-
-
Differentiation: 4-Iodoindoline is more polar than 4-iodoindole. Therefore, on a normal phase silica gel TLC plate, 4-iodoindole will have a higher Rf value (travel further up the plate) than 4-iodoindoline.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Potential Cause | Recommended Solution |
| Product loss during recrystallization. | Ensure you are using the minimum amount of hot solvent to dissolve your crude product. If too much solvent is used, the solution will not be saturated upon cooling, and crystallization will be poor.[7] You can try to boil off some solvent to concentrate the solution. Also, ensure the solution is cooled slowly to maximize crystal formation.[8] |
| Product co-elutes with impurities during column chromatography. | Optimize your solvent system. A less polar solvent system will increase the separation between your more polar 4-iodoindoline and less polar impurities. A shallow gradient elution can also improve separation. |
| Product degradation on silica gel. | Indolines can be somewhat basic and may interact strongly with acidic silica gel, leading to streaking and decomposition. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[9] Alternatively, use neutral alumina as the stationary phase.[9] |
| Product is volatile. | While 4-iodoindoline is not extremely volatile, ensure that you do not use excessive vacuum or heat when drying your purified product. |
Problem 2: Product is still impure after a single purification.
| Potential Cause | Recommended Solution |
| Impurities have very similar polarity to the product. | Recrystallization: If column chromatography is ineffective, recrystallization may be a better option. You may need to screen several solvent systems to find one that effectively separates the impurities. |
| Multiple Purifications: It may be necessary to perform the purification step more than once. For example, you could perform a column chromatography followed by a recrystallization of the partially purified material. | |
| Fractional Crystallization: If you have a solid, you can try fractional crystallization, where you collect crystals in different batches as the solution cools. The first batch of crystals is often the purest. | |
| Incomplete removal of starting material (4-iodoindole). | Optimize Chromatography: Use a less polar eluent system to increase the separation between the more polar 4-iodoindoline (lower Rf) and the less polar 4-iodoindole (higher Rf). A common eluent system is a mixture of hexanes and ethyl acetate. |
Data Presentation: Comparison of Purification Methods
The following table provides illustrative data for the purification of a crude 4-iodoindoline sample contaminated with 15% 4-iodoindole. Actual results will vary based on the specific reaction conditions and scale.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Column Chromatography (Silica Gel) | 85 | 98 | 75 | Good separation but can be time-consuming and may lead to some product loss on the column. |
| Recrystallization (Ethanol/Water) | 85 | 99 | 85 | Can be very effective if a suitable solvent system is found. Higher yield is often achievable compared to chromatography. |
| Recrystallization (Toluene/Hexane) | 85 | 97 | 80 | Another effective solvent system for indolines. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Stir to create a slurry.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour in a layer of sand. Gently pour the silica slurry into the column, allowing the solvent to drain. Tap the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica.
-
Sample Loading: Dissolve your crude 4-iodoindoline in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 4-iodoindoline.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-iodoindoline.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but not at room temperature.[8] If a single solvent is not effective, a two-solvent system (e.g., ethanol/water or toluene/hexane) can be used.[9][10]
-
Dissolution: In an Erlenmeyer flask, add the crude 4-iodoindoline and the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[7]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 4-iodoindoline.
Caption: A troubleshooting decision tree for common issues in 4-iodoindoline purification.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 4-Iodo-2,3-dihydro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-2,3-dihydro-1H-indole. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during this multi-step synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, which typically proceeds in two key stages: the iodination of an indole precursor to form 4-iodoindole, followed by the reduction of the 4-iodoindole to the desired this compound (4-iodoindoline).
Stage 1: Synthesis of 4-Iodoindole
Issue 1: Low Yield of 4-Iodoindole and Formation of Multiple Isomers
Question: My reaction to synthesize 4-iodoindole has resulted in a low yield of the desired product, and TLC/NMR analysis indicates the presence of multiple iodinated species. How can I improve the regioselectivity for the 4-position and increase the yield?
Answer: The direct iodination of indole is often challenging in terms of regioselectivity, as the indole nucleus is susceptible to electrophilic attack at several positions, primarily the C3 position. The formation of multiple iodo-isomers (e.g., 5-iodoindole, 7-iodoindole, and di-iodinated indoles) is a common problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Non-selective Iodinating Agent | Use a milder and more selective iodinating agent. N-Iodosuccinimide (NIS) in a suitable solvent is often a good choice. |
| Reaction Conditions | Optimize the reaction temperature and time. Running the reaction at a lower temperature may improve selectivity. |
| Protecting Groups | Consider protecting the indole nitrogen with a suitable protecting group (e.g., tosyl, Boc) to influence the regioselectivity of the iodination. |
| Alternative Synthetic Route | Employ a more regioselective synthetic strategy, such as a Fischer indole synthesis using an appropriately substituted iodophenylhydrazine. Another approach is the mercuration-iodination of a protected indole, which is known to favor the 4-position.[1] |
Issue 2: Incomplete Reaction or No Reaction
Question: My iodination reaction is not proceeding to completion, and I am recovering a significant amount of the starting indole material. What could be the issue?
Answer: Incomplete iodination can be due to several factors, including the reactivity of the iodinating agent and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Iodinating Agent | Ensure the iodinating agent (e.g., NIS) is fresh and has been stored correctly. |
| Insufficient Activation | Some iodination reactions require an activator, such as a Lewis acid or a protic acid, to enhance the electrophilicity of the iodine source. |
| Steric Hindrance | If your indole substrate is sterically hindered around the 4-position, the reaction may be sluggish. Consider increasing the reaction temperature or using a more reactive iodinating agent. |
Stage 2: Reduction of 4-Iodoindole to this compound
Issue 3: Incomplete Reduction and Presence of Starting Material
Question: After the reduction step, I still have a significant amount of 4-iodoindole remaining in my product mixture. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue and can often be resolved by optimizing the reaction conditions or the choice of reducing agent.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent. A common method for this reduction is the use of a borane reagent in the presence of trifluoroacetic acid.[2] |
| Inactive Reducing Agent | Ensure your reducing agent (e.g., sodium cyanoborohydride, borane-THF complex) is fresh and has not been deactivated by moisture. |
| Reaction Time and Temperature | Increase the reaction time or gently warm the reaction mixture, while monitoring for the formation of byproducts. |
Issue 4: Formation of a De-iodinated Byproduct
Question: My analysis of the final product shows the presence of 2,3-dihydro-1H-indole (indoline) in addition to the desired this compound. What is causing this de-iodination?
Answer: The carbon-iodine bond can be susceptible to cleavage under certain reductive conditions, leading to the formation of the de-iodinated byproduct.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Reducing Conditions | Overly aggressive reducing agents or harsh reaction conditions (e.g., high temperature, strong acid) can promote dehalogenation.[3] |
| Choice of Reducing Agent | Some reducing agents are more prone to causing dehalogenation. Consider using a milder reducing agent or a different reduction protocol. For example, catalytic hydrogenation with certain catalysts might lead to dehalogenation. |
| Work-up Procedure | Ensure that the work-up procedure is not unnecessarily harsh, as prolonged exposure to acidic or basic conditions at elevated temperatures can sometimes contribute to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts depend on the synthetic route. In the iodination step, you may encounter other iodo-isomers (e.g., 5-iodo, 7-iodo, and di-iodoindoles). In the reduction step, the primary byproducts are typically unreacted 4-iodoindole and the de-iodinated product, 2,3-dihydro-1H-indole.
Q2: How can I effectively purify the final product, this compound?
A2: Column chromatography on silica gel is the most common method for purification. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is effective. It is important to monitor the fractions carefully by TLC to separate the desired product from the less polar de-iodinated byproduct and the more polar unreacted 4-iodoindole.
Q3: How can I visualize this compound and its related impurities on a TLC plate?
A3: Indoles and indolines are often UV-active and can be visualized under a UV lamp (254 nm).[4] For compounds that are not UV-active or for better visualization, various staining agents can be used. Anisaldehyde or vanillin stains are good general-purpose stains. Ehrlich's reagent is highly specific for indoles and will give a colored spot, which can help to distinguish the starting 4-iodoindole from the product.[4] An iodine chamber can also be used to visualize most organic compounds as temporary yellow-brown spots.[4][5]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the structure of the product and help to identify any impurities. The splitting patterns and chemical shifts in the aromatic region of the 1H NMR spectrum are particularly useful for distinguishing between different iodo-isomers of the indole precursor. Mass spectrometry will confirm the molecular weight of the product.
Q5: My final product is unstable and discolors over time. What can I do?
A5: Indole and indoline derivatives can be sensitive to air and light. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. If the compound is an oil, it may be beneficial to try and crystallize it to improve its stability.
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-4-iodoindole (Illustrative)
This protocol is based on a general procedure for the regioselective iodination of a protected indole.
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Protection of Indole: To a solution of indole (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., NaH, 1.2 eq) at 0 °C. Stir for 30 minutes, then add p-toluenesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product to obtain N-tosylindole.
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Iodination: Dissolve N-tosylindole (1.0 eq) in a suitable solvent (e.g., CCl4). Add mercuric chloride (1.1 eq) and heat the mixture to reflux. After cooling, add a solution of iodine (1.1 eq) in potassium iodide. Stir the reaction until completion. Filter the reaction mixture and wash the organic layer. Purify the crude product by column chromatography to yield N-tosyl-4-iodoindole.
Protocol 2: Reduction of 4-Iodoindole to this compound
This protocol is adapted from a general method for the selective reduction of indoles.[2]
-
Deprotection (if necessary): If starting from a protected 4-iodoindole, deprotect it using appropriate conditions (e.g., base hydrolysis for a tosyl group).
-
Reduction: To a solution of 4-iodoindole (1.0 eq) in an inert solvent (e.g., THF) under an inert atmosphere, add a borane reagent (e.g., BH3·THF complex, 1.5-2.0 eq) at 0 °C.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction with a basic solution (e.g., aqueous NaOH) and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 3. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Iodoindoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-iodoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Due to the specific challenges associated with N-H containing heterocycles in palladium-catalyzed reactions, this guide offers tailored advice to help you optimize your experimental conditions and achieve higher yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 4-iodoindoline in a question-and-answer format.
Question 1: I am observing low to no conversion of my 4-iodoindoline. What are the likely causes and how can I improve my yield?
Answer:
Low or no conversion in the Suzuki coupling of 4-iodoindoline can stem from several factors, primarily related to catalyst inhibition, suboptimal reaction conditions, or reagent quality.
-
Catalyst Inhibition by the Indoline N-H Group: The lone pair of electrons on the nitrogen atom of the indoline ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle.
-
Solution 1: N-Protection: Protecting the indoline nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can prevent catalyst inhibition. These groups are generally stable under Suzuki conditions and can be removed post-coupling.
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Solution 2: Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can sterically hinder the coordination of the indoline nitrogen to the palladium center and promote the desired catalytic cycle.[1]
-
-
Inactive Catalyst: The palladium catalyst may be degraded or oxidized.
-
Inefficient Base: The choice and quality of the base are critical for the transmetalation step.
-
Solution: For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous. Activating the base by heating before use can be beneficial. The base must have sufficient solubility in the reaction medium; the addition of water as a co-solvent can often help.
-
-
Suboptimal Solvent or Temperature: The solvent system must solubilize the reactants, and the temperature may be insufficient to drive the reaction.
-
Solution: Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water. If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-120 °C. Microwave heating can also be an effective method for rapid optimization.
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Question 2: I am observing significant side products, such as homocoupling of my boronic acid and dehalogenation of the 4-iodoindoline. How can I minimize these?
Answer:
The formation of byproducts is a common challenge in Suzuki couplings. Here’s how to address them:
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Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is crucial. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also favor the cross-coupling reaction.
-
-
Dehalogenation (Protodeiodination): The C-I bond is cleaved and replaced by a C-H bond.
-
Solution: This can be caused by sources of hydride in the reaction. Ensure high-purity, anhydrous solvents are used. The choice of base and ligand can also influence the extent of dehalogenation. Screening different bases (e.g., switching from a carbonate to a phosphate base) may be beneficial.
-
-
Homocoupling of 4-Iodoindoline: While less common than boronic acid homocoupling, it can occur.
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Solution: Similar to boronic acid homocoupling, this is often promoted by oxygen. Rigorous degassing is the primary solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for aryl halides in Suzuki coupling?
A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the trend: I > OTf > Br >> Cl. Therefore, 4-iodoindoline is expected to be a highly reactive coupling partner.
Q2: Why is a base necessary for the Suzuki coupling reaction?
A2: The base plays a crucial role in the catalytic cycle. It activates the organoboron species (boronic acid) to form a more nucleophilic boronate species, which facilitates the transmetalation step where the organic group is transferred to the palladium center.
Q3: My reaction mixture turns black. Is this a problem?
A3: A black precipitate is often indicative of the formation of palladium black, which is an agglomeration of palladium atoms into a less catalytically active form. This can be caused by catalyst decomposition due to the presence of oxygen, high temperatures, or impurities. If you observe this, it is a sign that your reaction conditions may need further optimization, particularly with respect to degassing and temperature control.
Q4: Can I run the Suzuki coupling of 4-iodoindoline open to the air?
A4: While some modern catalyst systems are robust enough to tolerate air, for sensitive substrates like N-H indolines, it is highly recommended to perform the reaction under an inert atmosphere (argon or nitrogen). This minimizes catalyst deactivation and side reactions like homocoupling that are promoted by oxygen.
Data Presentation: Comparison of Reaction Conditions for Indole Analogs
Due to limited specific data for 4-iodoindoline, the following table summarizes successful Suzuki coupling conditions for closely related iodo- and bromo-indole derivatives. These conditions provide a strong starting point for the optimization of your reaction with 4-iodoindoline.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | 4-Indoleboronic acid | Pd(OAc)₂ (5) | None | Na₂CO₃ | Acetone/H₂O | RT | 2 | 21 |
| 4-Indoleboronic acid | - (Homocoupling) | Pd(OAc)₂ (5) | None | Na₂CO₃ + TsCl | Acetone/H₂O | RT | 2 | 81 |
| 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (2) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 5-Bromo-1-ethyl-1H-indazole | Phenylboronic acid | Pd(PCy₃)₂ (2) | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | H₂O | 120 (MW) | 1.5 | 91 |
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki-Miyaura coupling of 4-iodoindoline.
Protocol 1: General Procedure using a Buchwald Pre-catalyst
This protocol is a good starting point for challenging couplings where N-H inhibition might be a concern.
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Materials:
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4-Iodoindoline (1.0 equiv)
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Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (or other suitable Buchwald pre-catalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
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1,4-Dioxane (anhydrous, degassed)
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Water (degassed)
-
-
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-iodoindoline, the arylboronic acid, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Under a positive flow of inert gas, add the Buchwald pre-catalyst.
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Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave heating can often accelerate the reaction and improve yields.
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Materials:
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4-Iodoindoline (1.0 equiv)
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Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
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Sodium carbonate (Na₂CO₃) (2.0 equiv)
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1,4-Dioxane
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Water
-
-
Procedure:
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In a microwave vial, combine 4-iodoindoline, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
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Add 1,4-dioxane and water (typically a 4:1 ratio).
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Seal the vial with a crimp cap.
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Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
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After the reaction is complete, cool the vial to room temperature.
-
Open the vial carefully and dilute the contents with ethyl acetate.
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Transfer the mixture to a separatory funnel and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
References
Technical Support Center: Improving Yield in the Heck Reaction of 4-Iodoindoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the Heck reaction of 4-iodoindoline. The information is structured to address specific challenges encountered during experimentation, with a focus on maximizing reaction yield and purity.
Troubleshooting Guide
This section addresses common problems encountered during the Heck reaction of 4-iodoindoline in a question-and-answer format to help diagnose and resolve experimental issues.
Q1: My Heck reaction with 4-iodoindoline is showing low or no conversion to the desired product. What are the most likely causes?
A1: Low or no conversion in the Heck reaction of 4-iodoindoline can stem from several factors, primarily related to the catalyst system and reaction conditions. Key areas to investigate include:
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Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, leading to the formation of inactive palladium black.[1] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
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Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. For iodo-aromatics, a variety of palladium sources can be effective, but the ligand plays a crucial role in stabilizing the catalyst and promoting the reaction.[2]
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Inappropriate Base: The base is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[3] An unsuitable base can lead to a stalled reaction.
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Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and yield.[4]
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Low Reaction Temperature: While high temperatures can sometimes lead to side reactions, a temperature that is too low may result in a sluggish or incomplete reaction.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from the solution, rendering it inactive.[2]
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Causes: This is often caused by excessively high temperatures, the absence of a suitable stabilizing ligand, or the presence of oxygen.[1]
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Prevention:
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Use of a Stabilizing Ligand: In "ligand-free" systems, catalyst aggregation is a common issue.[2] The addition of a phosphine ligand (e.g., PPh₃, P(p-MeO-Ph)₃) can stabilize the catalytic species and prevent precipitation.[2][4]
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Maintain Inert Atmosphere: Ensure the reaction is run under a rigorously inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from degrading the catalyst.[1]
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Optimize Temperature: Lowering the reaction temperature may help slow down the agglomeration process, though this needs to be balanced with achieving a reasonable reaction rate.[3]
-
Q3: How do I choose the optimal catalyst system (palladium source and ligand) for the Heck reaction of 4-iodoindoline?
A3: The catalyst system is a critical factor for a successful Heck reaction.
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Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and highly effective precatalyst for the Heck reaction.[2] It is often more efficient than Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) because it is readily reduced in situ to the active Pd(0) species.[2][5]
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Ligands: Due to the high reactivity of aryl iodides, Heck reactions can sometimes proceed without a phosphine ligand ("ligand-free").[2] However, if catalyst instability is an issue, adding a ligand is a key troubleshooting step.[2] Effective ligands for Heck reactions with aryl iodides include monodentate phosphines like triphenylphosphine (PPh₃) and its electronically modified derivatives.[4] For more challenging couplings, bulky electron-rich phosphine ligands can be beneficial.
Q4: What is the role of the base in the Heck reaction, and which one should I choose for 4-iodoindoline?
A4: The base is crucial for the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[3] The choice of base can significantly impact the reaction yield.[3]
-
Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often robust choices that provide high yields.[3][4]
-
Organic Bases: Organic amine bases such as triethylamine (Et₃N) are also commonly used and have the advantage of being soluble in organic solvents.[3] However, they can sometimes lead to side reactions.[3]
-
Screening: It is often beneficial to perform small-scale screening experiments with different bases to identify the optimal conditions for your specific system.[3]
Q5: Which solvent is most suitable for the Heck reaction of 4-iodoindoline?
A5: The choice of solvent can have a significant impact on the reaction yield. Polar aprotic solvents are generally preferred for Heck reactions.
-
Commonly Used Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and toluene are frequently used solvents.[4][6]
-
Impact on Yield: In some cases, non-polar solvents like toluene have been shown to give higher yields compared to more polar solvents like DMF or MeCN.[4] The optimal solvent should be determined experimentally.
Frequently Asked Questions (FAQs)
Q: What is a typical catalyst loading for the Heck reaction with an aryl iodide like 4-iodoindoline?
A: For highly reactive substrates such as aryl iodides, the catalyst loading can often be significantly lower than for less reactive aryl bromides or chlorides. Typical loadings for palladium catalysts like Palladium(II) Acetate (Pd(OAc)₂) can range from 1-5 mol%.[2] However, for activated substrates, it may be possible to achieve high yields with catalyst loadings as low as 0.05 mol%.[2]
Q: Is it necessary to use a phosphine ligand for the Heck reaction with 4-iodoindoline?
A: Not always. Due to the high reactivity of aryl iodides, Heck reactions can often proceed efficiently without the addition of a phosphine ligand, a condition known as "ligand-free".[2] In these cases, the solvent or other species in the reaction mixture can act as weak ligands.[2] However, if you experience issues with catalyst stability or low yields, the addition of a ligand is a key troubleshooting step.[2]
Q: My reaction is sluggish. How can I increase the reaction rate?
A: To increase the reaction rate, you can try the following:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction. Monitor for any increase in side product formation.
-
Optimize Catalyst System: A more active catalyst or a different ligand could improve the rate.
-
Solvent Choice: The solvent can influence the reaction rate. Screening different solvents may be beneficial.
Q: I am observing the formation of side products. What can I do to improve the selectivity?
A: The formation of side products, such as homocoupling of the aryl halide, can be minimized by:
-
Lowering the Reaction Temperature: High temperatures can sometimes favor side reactions.[3]
-
Ensuring Correct Stoichiometry: Accurate stoichiometry of reactants and reagents is crucial.[3]
-
Ligand Selection: The choice of ligand can influence the selectivity of the reaction.
Data Summary
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Heck reactions involving aryl iodides. This data can serve as a starting point for optimizing the reaction of 4-iodoindoline.
Table 1: Effect of Base on Heck Reaction Yield
| Base | Base Type | pKa (of conjugate acid) | Typical Yield (%) | Notes |
| Triethylamine (Et₃N) | Organic (Amine) | 10.75 | 75-85 | A commonly used organic base with good solubility in organic solvents.[3] |
| Potassium Carbonate (K₂CO₃) | Inorganic (Carbonate) | 10.33 (for HCO₃⁻) | 85-95 | A strong inorganic base that often provides high yields.[3] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic (Carbonate) | 10.33 (for HCO₃⁻) | ~90 | A strong and effective base, often used for challenging reactions.[4] |
| Sodium Acetate (NaOAc) | Inorganic (Acetate) | 4.76 | 60-70 | A milder inorganic base, suitable for sensitive substrates.[3] |
| 1,8-Diazabicycloundec-7-ene (DBU) | Organic (Amidine) | 13.5 | 80-90 | A strong, non-nucleophilic organic base.[3] |
Table 2: Effect of Solvent on Heck Reaction Yield
| Solvent | Typical Yield (%) | Notes |
| Toluene | ~90 | A non-polar solvent that can provide high yields.[4] |
| Acetonitrile (MeCN) | ~84 | A polar aprotic solvent.[4] |
| N,N-Dimethylformamide (DMF) | ~70 | A polar aprotic solvent, commonly used in Heck reactions.[4][6] |
| Tetrahydrofuran (THF) | ~76 | A moderately polar ether solvent.[4] |
| Dioxane | ~74 | A moderately polar ether solvent.[4] |
Table 3: Effect of Ligand on Heck Reaction Yield (with Pd₂(dba)₃ as catalyst)
| Ligand | Typical Yield (%) | Notes |
| None | 0 | Indicates the necessity of a ligand for this specific palladium source.[4] |
| PPh₃ | 84 | A common and effective monodentate phosphine ligand.[4] |
| P(p-MeO-Ph)₃ | 81 | An electron-rich phosphine ligand.[4] |
| P(p-CF₃-Ph)₃ | 90 | An electron-poor phosphine ligand.[4] |
| BINAP | 0 | A bidentate ligand that was ineffective in this specific system.[4] |
Experimental Protocols
General Protocol for a Heck Reaction of 4-Iodoindoline
This protocol provides a starting point for the Heck reaction of 4-iodoindoline with an alkene (e.g., an acrylate). The conditions can be adapted and optimized for specific substrates.
A. Materials and Equipment
-
Substrate: 4-Iodoindoline
-
Alkene: e.g., Methyl Acrylate
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Base: e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification.[6]
B. Reagent Preparation and Stoichiometry
For a typical reaction on a 0.5 mmol scale, the following quantities are recommended:
-
4-Iodoindoline: 122.5 mg, 0.5 mmol, 1.0 equiv.
-
Alkene (e.g., Methyl Acrylate): 67 µL, 0.75 mmol, 1.5 equiv.
-
Palladium(II) Acetate: 5.6 mg, 0.025 mmol, 5 mol%
-
Base (e.g., K₂CO₃): 138.2 mg, 1.0 mmol, 2.0 equiv.
-
Solvent (e.g., DMF): 2.5 mL
C. Reaction Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoindoline, Palladium(II) Acetate, and the base.[6]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1][6]
-
Addition of Reagents: Add the anhydrous solvent followed by the alkene via syringe.[6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture vigorously for the desired time (typically 4-24 hours).[3][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][6]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A troubleshooting workflow for improving Heck reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 4-Iodoindoline Cross-Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation in cross-coupling reactions involving 4-iodoindoline.
Troubleshooting and FAQs
This section addresses common issues encountered during cross-coupling reactions with 4-iodoindoline, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my cross-coupling reaction with 4-iodoindoline resulting in a low or no yield?
A1: Low yields in these reactions can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Exposure to oxygen can degrade the catalyst. Furthermore, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst in some cases.[1][2]
-
Solution: Ensure all solvents and reagents are thoroughly degassed using techniques like the freeze-pump-thaw method or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3] Maintain a strict inert atmosphere throughout the entire experimental setup and duration.[3] Using a pre-catalyst, which is more stable, can also ensure the efficient generation of the active catalytic species.[2]
-
-
Inhibition by the Substrate: The N-H group of the indoline ring can coordinate to the palladium center, forming inactive or less active catalyst species and hindering the catalytic cycle.[4]
-
Solution: In some cases, N-protection of the indoline may be necessary. Alternatively, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often overcome this inhibition by favoring the desired catalytic pathway.[4]
-
-
Inappropriate Ligand or Base: The choice of ligand and base is critical. The ligand stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.[5] An unsuitable base may not be effective in the transmetalation step (in Suzuki reactions) or the deprotonation of the amine (in Buchwald-Hartwig reactions).[3]
-
Solution: Screen a variety of ligands and bases. For substrates like 4-iodoindoline, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[3][4] For bases, consider screening inorganic options like K₂CO₃, Cs₂CO₃, and K₃PO₄, paying attention to their solubility in the chosen solvent system.[3][4]
-
Q2: My reaction mixture turned black, and the reaction stalled. What is happening?
A2: The formation of a black precipitate is typically indicative of the formation of palladium black. This consists of agglomerated palladium nanoparticles that have precipitated out of the solution.[6] Palladium black has very low catalytic activity in solution, leading to a stalled reaction.
-
Causes:
-
Ligand Degradation: At high temperatures, phosphine ligands can degrade, leaving the palladium atoms unprotected and prone to aggregation.
-
Unstable Catalytic Species: If the ligand concentration is too low or the ligand is not bulky enough, it may not adequately stabilize the Pd(0) intermediates, leading to aggregation.[6]
-
Reduction of Pd(II) to Pd(0): While necessary to initiate the cycle, an uncontrolled or overly rapid reduction can lead to the formation of nanoparticles if not properly coordinated by ligands.[7][8][9]
-
-
Prevention Strategies:
-
Use Robust Ligands: Employ sterically hindered and electron-rich ligands that form more stable complexes with palladium.
-
Optimize Temperature: Avoid excessively high temperatures that can accelerate ligand degradation.
-
Use Pre-catalysts: Well-defined pre-catalysts can generate the active Pd(0) species more cleanly and controllably, minimizing the formation of palladium black.[10][11]
-
Q3: I am observing significant byproduct formation, such as homocoupling of my boronic acid (in Suzuki reactions) or dehalogenation of the 4-iodoindoline. How can I minimize these side reactions?
A3: These side reactions are common and often point to issues with oxygen contamination or suboptimal reaction parameters.
-
Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronic acid molecules.[12][13]
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the iodine atom with a hydrogen atom. This can be caused by sources of active hydrogen in the reaction mixture.
-
Solution: Ensure anhydrous conditions if the protocol specifies them. Using a milder base or lowering the reaction temperature can sometimes reduce the rate of dehalogenation.[3]
-
Q4: Can I regenerate and reuse a catalyst that has been deactivated?
A4: In some cases, particularly with heterogeneous catalysts (e.g., Pd on carbon), regeneration is possible. Deactivation can be due to surface poisoning or blockage of active sites.[14][15]
-
Regeneration Methods:
-
Washing: Washing the catalyst with solvents can remove adsorbed organic residues that may be blocking pores or active sites.[16] A sequence of washes with water and then an organic solvent like methanol can be effective.[15]
-
Oxidative Treatment: Controlled treatment with air or another oxidizing agent at elevated temperatures can sometimes burn off carbonaceous deposits (coking).[16]
-
Acid/Base Treatment: Washing with dilute acid or base can remove certain inorganic poisons.
-
Chemical Re-oxidation: For deactivation caused by the reduction of Pd(II) to inactive Pd(0) in certain catalytic systems, treatment with a re-oxidizing agent like benzoquinone has been shown to restore activity.[9]
-
It is important to characterize the regenerated catalyst to confirm that its activity and structural properties have been restored.[17]
Quantitative Data on Reaction Conditions
Optimizing reaction conditions is critical to prevent catalyst deactivation. The following tables summarize data for related cross-coupling reactions, offering a starting point for optimization.
Table 1: Effect of Ligand, Base, and Solvent on Suzuki-Miyaura Coupling of Aryl Halides (Data is representative and compiled from general knowledge in sources[3][18][19][20])
| Entry | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| 1 | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90-100 | 50-75 | Prone to lower yields with challenging substrates. |
| 2 | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85-98 | Good for substrates with coordinating groups.[3] |
| 3 | XPhos (2) | Cs₂CO₃ (2) | THF/H₂O | 80 | 90-99 | Highly active system, often allows lower temperatures.[3] |
| 4 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF | 90 | 70-90 | A common and reliable catalyst system. |
Table 2: Condition Screening for Buchwald-Hartwig Amination of Aryl Iodides (Data is representative and compiled from general knowledge in sources[1][2][21][22])
| Entry | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| 1 | XPhos | NaOt-Bu | Toluene | 100 | 85-99 | A very general and effective system. |
| 2 | RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 80-95 | Weaker base may be tolerated with some substrates. |
| 3 | BrettPhos | LiHMDS | THF | 70 | 75-95 | Good for primary amines and ammonia equivalents.[23] |
| 4 | BINAP | Cs₂CO₃ | Dioxane | 110 | 60-85 | An older generation ligand, less active than modern ones. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Reaction with 4-Iodoindoline
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-iodoindoline (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination with 4-Iodoindoline
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by cycling between vacuum and argon (or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodoindoline (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visual Guides and Diagrams
Catalyst Deactivation Pathways
The following diagrams illustrate the key chemical processes and troubleshooting logic relevant to catalyst deactivation in cross-coupling reactions.
Caption: Catalytic cycle for Suzuki coupling and common deactivation points.
Caption: Key mechanisms leading to palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium-Catalyzed Reactions of 4-Iodo-2,3-dihydro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-iodo-2,3-dihydro-1H-indole (also known as 4-iodoindoline) in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound.
General Issues
Question 1: My reaction is sluggish or shows no conversion. What are the common causes?
Answer: Low or no conversion can stem from several factors:
-
Inefficient Base: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and regenerating the catalyst. Ensure the base is finely powdered, anhydrous, and soluble in the reaction medium. For N-H containing substrates like indoline, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[1]
-
Low Reaction Temperature: While aryl iodides are generally reactive, some couplings require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[1]
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst. It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
Suzuki-Miyaura Coupling
Question 2: I am observing significant amounts of a dehalogenated byproduct (2,3-dihydro-1H-indole) in my Suzuki-Miyaura reaction. How can I minimize this?
Answer: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction.[1] It often arises from the presence of a palladium-hydride (Pd-H) species. To minimize dehalogenation:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Some solvents can act as a hydride source.
-
Ligand Choice: The phosphine ligand can influence the rate of dehalogenation. Screening different ligands may be necessary.
-
N-Protection: The N-H proton of the indoline can sometimes participate in side reactions. Protecting the nitrogen with a suitable group (e.g., Boc, Cbz) can prevent these issues and may reduce dehalogenation.
Question 3: My main side product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture.[1]
-
Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are effective.
-
Use of a Pre-formed Pd(0) Catalyst: Using a catalyst already in the Pd(0) state can sometimes reduce the side reactions that occur during the in situ reduction of a Pd(II) source.[1]
Buchwald-Hartwig Amination
Question 4: I am trying to couple a primary or secondary amine to 4-iodoindoline, but the reaction is not working well. What are the key parameters to consider?
Answer: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps. For indole and related N-H containing heterocycles, ligands like DavePhos have been shown to be effective.
-
Base Selection: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) is common, but if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.
-
N-Arylation Competition: Be aware that with an unprotected indoline, N-arylation of the indoline itself can be a competing reaction, leading to a mixture of products. If C-N coupling at the 4-position is desired, protection of the indoline nitrogen is highly recommended.
Heck Reaction
Question 5: In my Heck reaction with 4-iodoindoline and an alkene, I am getting low yields and formation of palladium black. What can I do to improve the reaction?
Answer: Formation of palladium black indicates catalyst decomposition and is a common issue in Heck reactions.
-
Catalyst Loading and Temperature: High temperatures can lead to catalyst decomposition. It may be beneficial to run the reaction at a lower temperature for a longer period. Also, optimizing the catalyst loading is important; too high a concentration can sometimes promote side reactions.
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst. If you are using a ligandless system, consider adding a suitable phosphine ligand.
-
Base: The base neutralizes the HI generated during the reaction. An organic base like triethylamine (TEA) or an inorganic base like sodium carbonate (Na₂CO₃) is typically used. Ensure the base is present in sufficient stoichiometry.
Data Presentation: Potential Side Reactions and Influencing Factors
Table 1: Common Side Reactions in Palladium-Catalyzed Couplings of this compound
| Side Reaction | Description | Common Coupling Reactions |
| Dehalogenation | Replacement of the iodine atom with a hydrogen atom, yielding 2,3-dihydro-1H-indole. | Suzuki-Miyaura, Heck, Buchwald-Hartwig |
| Homocoupling | Dimerization of the starting materials. This can be the homocoupling of 4-iodoindoline to form 4,4'-biindoline or the homocoupling of the coupling partner (e.g., boronic acid). | Suzuki-Miyaura, Heck |
| N-Arylation | Coupling of an aryl group to the nitrogen of the indoline ring. This is a significant side reaction if the indoline nitrogen is unprotected. | Buchwald-Hartwig, Suzuki-Miyaura |
| Catalyst Decomposition | Formation of inactive palladium species (e.g., palladium black). | All palladium-catalyzed reactions |
Table 2: Troubleshooting Guide for Minimizing Side Products
| Side Product | Factor to Modify | Recommended Action |
| Dehalogenation | Solvent | Use high-purity, anhydrous, and degassed solvents. Avoid alcohol-based solvents if possible. |
| Ligand | Screen different phosphine ligands. | |
| N-Protection | Protect the indoline nitrogen with a suitable protecting group (e.g., Boc). | |
| Homocoupling | Oxygen | Rigorously degas the reaction mixture and maintain a strict inert atmosphere. |
| Catalyst | Consider using a pre-formed Pd(0) catalyst. | |
| N-Arylation | Substrate | Protect the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz). |
| Catalyst Decomposition | Temperature | Optimize the reaction temperature; avoid excessively high temperatures. |
| Ligand | Use a stabilizing phosphine ligand. | |
| Concentration | Adjust the concentration of the reactants and catalyst. |
Experimental Protocols
The following are general starting protocols for common palladium-catalyzed reactions with this compound. These should be optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Protocol 2: General Procedure for Heck Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N or Na₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv, preferably N-protected)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., a biaryl phosphine like XPhos or SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the N-protected this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl if using a strong base, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Palladium Catalytic Cycles and Side Reactions
References
Stability issues of 4-iodoindoline under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-iodoindoline in chemical reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-iodoindoline?
A1: 4-Iodoindoline is sensitive to air and light. For optimal stability, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[1][2] A refrigerator or freezer is recommended for long-term storage.
Q2: Is 4-iodoindoline sensitive to light?
A2: Yes, 4-iodoindoline is a photosensitive compound.[3] Exposure to light, especially UV light, can cause decomposition, often observed as a discoloration of the material.[4][5] It is crucial to handle the compound in a well-ventilated area and protect it from light by using amber-colored vials or wrapping containers in aluminum foil.
Q3: What is the thermal stability of 4-iodoindoline?
Q4: How does pH affect the stability of 4-iodoindoline?
A4: The stability of 4-iodoindoline can be influenced by pH. The indoline nitrogen is basic and can be protonated under acidic conditions. While this can increase solubility in aqueous media, extreme pH conditions (both acidic and basic) can catalyze degradation pathways. The stability of related heterocyclic compounds is known to be pH-dependent.[6][7] It is recommended to perform reactions under neutral or mildly basic conditions where possible and to conduct small-scale trials to assess stability under specific acidic or basic conditions.
Q5: Is N-protection of the indoline nitrogen recommended before use in cross-coupling reactions?
A5: Yes, for many cross-coupling reactions, protection of the indoline nitrogen is highly recommended. The free N-H group can interfere with the catalytic cycle of palladium-catalyzed reactions, leading to lower yields or reaction failure.[3][8] Common protecting groups for indolines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Heck)
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst. Consider a pre-catalyst or an activation step. Ensure an appropriate ligand-to-metal ratio. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-rich indolines, sterically hindered, electron-rich ligands (e.g., SPhos, XPhos) can be effective. Screen a variety of ligands to find the optimal one for your specific transformation. |
| Base Incompatibility | The base is crucial for the catalytic cycle. Common bases for Suzuki reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck reactions, organic bases like triethylamine (TEA) or inorganic bases like Na₂CO₃ are often used.[8] The strength and solubility of the base can impact the reaction outcome. |
| Solvent Issues | Ensure the use of anhydrous and deoxygenated solvents, as water and oxygen can deactivate the catalyst. Common solvents include DMF, dioxane, and toluene.[8] The solubility of 4-iodoindoline and other reagents in the chosen solvent is also important. |
| Low Reaction Temperature | While thermal stability is a concern, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for product formation and degradation. Microwave irradiation can sometimes be effective in promoting the reaction at lower overall reaction times.[9] |
| N-H Interference | As mentioned in the FAQs, the unprotected indoline N-H can inhibit the catalyst. If other troubleshooting steps fail, protect the indoline nitrogen with a suitable protecting group (e.g., Boc).[3][8] |
Issue 2: Significant Formation of De-iodinated Side Product
Possible Causes & Solutions
| Cause | Recommended Action |
| High Reaction Temperature | Elevated temperatures can promote homolytic cleavage of the C-I bond, leading to de-iodination.[4] Use the lowest possible temperature that allows for the desired reaction to proceed. |
| Presence of a Hydride Source | Solvents (e.g., alcohols), bases, or impurities can act as hydride donors, leading to hydrodehalogenation. Use anhydrous, aprotic solvents if this is a suspected issue. |
| Radical Reactions | De-iodination can occur via a radical mechanism, which can be initiated by light or heat.[4] Ensure the reaction is protected from light and run under an inert atmosphere. |
| Catalyst/Ligand Choice | The choice of catalyst and ligand can influence the rate of reductive elimination versus other pathways. Sometimes, more sterically hindered ligands can suppress de-iodination. |
Issue 3: Poor Solubility of 4-Iodoindoline
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Solvent | 4-Iodoindoline has limited solubility in nonpolar solvents. |
| Screen a range of common organic solvents to find one with adequate solubility. Based on its structure, polar aprotic solvents like DMF, DMSO, and acetonitrile, or ethereal solvents like THF and dioxane are likely to be more effective than hydrocarbons like hexane or toluene.[10][11][12][13] | |
| Illustrative Solubility Data (Qualitative) | The following table provides an estimated qualitative solubility profile for 4-iodoindoline based on the properties of similar compounds. Note: This is not experimental data and should be used as a guideline for solvent screening. |
| Solvent | Polarity | Expected Solubility |
| Water | High | Low |
| Methanol | High | Moderate |
| Ethanol | High | Moderate |
| Acetonitrile | High | Soluble |
| DMF | High | Soluble |
| DMSO | High | Soluble |
| THF | Medium | Soluble |
| Dioxane | Medium | Soluble |
| Dichloromethane | Medium | Soluble |
| Toluene | Low | Sparingly Soluble |
| Hexane | Low | Insoluble |
Experimental Protocols
Representative Protocol: Heck Reaction of N-Boc-4-iodoindoline with Methyl Acrylate
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
N-Boc-4-iodoindoline
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodoindoline (1 equivalent), Palladium(II) Acetate (0.05 equivalents), and anhydrous DMF (to achieve a concentration of ~0.2 M).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add triethylamine (2 equivalents) followed by methyl acrylate (1.5 equivalents) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycles for the Heck and Suzuki reactions.
References
- 1. mdpi.org [mdpi.org]
- 2. Pd(0)-Catalyzed Sequential Heck Reaction/C–H Activation/Amination with Diaziridinone: A Facile Approach to Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanisms of thyroid hormone deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting low conversion in 4-iodoindoline amination
Welcome to the technical support center for the amination of 4-iodoindoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low conversion rates, encountered during this palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 4-iodoindoline is showing low to no conversion. What are the most common causes?
A1: Low conversion in the amination of 4-iodoindoline can stem from several factors. The most common issues are related to catalyst deactivation, suboptimal reaction conditions, or problems with the starting materials. Specifically for 4-iodoindoline, the presence of the N-H group can introduce complications, such as unwanted side reactions or catalyst inhibition. It is also known that aryl iodides, in some cases, can be challenging substrates in Buchwald-Hartwig aminations due to the potential for the generated iodide anion to inhibit the palladium catalyst.
Q2: Could the unprotected N-H group on the indoline ring be interfering with the reaction?
A2: Yes, the acidic N-H proton of the indoline can potentially interfere in several ways. Firstly, it can react with the strong base used in the reaction, consuming the base and altering the reaction conditions. Secondly, the deprotonated indoline nitrogen could coordinate to the palladium center, potentially leading to catalyst inhibition or promoting unwanted side reactions like N-arylation if an aryl halide is used as a coupling partner. If you are observing complex product mixtures or catalyst deactivation, considering N-protection for the indoline is a valid troubleshooting step.
Q3: What are suitable protecting groups for the indoline nitrogen in a palladium-catalyzed amination?
A3: Selecting a suitable protecting group is crucial as it must be stable to the reaction conditions and easily removable. For Buchwald-Hartwig reactions, common protecting groups for nitrogen heterocycles include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are generally stable under basic conditions. Another option is a simple alkyl or benzyl group, though their removal might require harsher conditions. The choice of protecting group should be guided by the overall synthetic route and the tolerance of other functional groups in your molecule.
Q4: How critical is the choice of ligand and base for the amination of 4-iodoindoline?
A4: The choice of ligand and base is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step and stabilize the palladium catalyst. For a substrate like 4-iodoindoline, ligands such as XPhos, SPhos, or RuPhos are good starting points. The base is required to deprotonate the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often in combination with a suitable ligand.
Q5: I am observing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from the β-hydride elimination from the palladium-amido intermediate. To minimize this, you can try several strategies:
-
Ligand Choice: Employing bulkier ligands can sterically hinder the conformation required for β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired C-N coupling.
-
Base Selection: The choice of base can influence the extent of this side reaction. It is worth screening different bases if hydrodehalogenation is a major issue.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot low conversion in the amination of 4-iodoindoline.
Data Presentation
The following tables summarize typical reaction conditions for Buchwald-Hartwig amination of aryl halides, which can be used as a starting point for the optimization of 4-iodoindoline amination.
Table 1: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Typically 1-5 mol % Pd |
| Ligand | XPhos, SPhos, RuPhos | 1.2-2.4 equivalents relative to Pd |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80-110 °C | Optimization may be required |
| Amine | 1.1-1.5 equivalents |
Table 2: Example Conditions for Amination of a Structurally Similar Heterocycle (4-Bromo-7-azaindole)
| Entry | Amine | Base | Ligand | Yield (%) |
| 1 | Aniline | Cs₂CO₃ | Xantphos | 92 |
| 2 | Morpholine | Cs₂CO₃ | Xantphos | 85 |
| 3 | Benzylamine | Cs₂CO₃ | Xantphos | 90 |
These conditions for a bromo-azaindole are a good starting point but may require optimization for 4-iodoindoline.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 4-Iodoindoline
This protocol provides a starting point for the amination of 4-iodoindoline. Optimization of ligand, base, solvent, and temperature may be necessary.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reagent Addition:
-
Add 4-iodoindoline (1.0 equivalent) and the desired amine (1.2 equivalents) to the Schlenk tube under a positive flow of inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution) via syringe.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired 4-aminoindoline.
-
Preventing dehalogenation of 4-Iodo-2,3-dihydro-1H-indole
Welcome to the technical support center for 4-Iodo-2,3-dihydro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation (specifically, deiodination) is an undesired side reaction where the iodine atom on the 4-iodoindoline is replaced by a hydrogen atom, leading to the formation of 2,3-dihydro-1H-indole. This byproduct reduces the yield of your desired coupled product and complicates purification. The N-H proton of the indoline ring is believed to contribute to this side reaction, particularly in palladium-catalyzed cross-coupling reactions.
Q2: Which types of reactions are most susceptible to the dehalogenation of this compound?
A2: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are particularly prone to dehalogenation of aryl iodides, including 4-iodoindoline. The formation of a palladium-hydride intermediate in the catalytic cycle is often implicated as the cause of this side reaction.
Q3: What are the key factors that influence the extent of dehalogenation?
A3: Several factors can significantly impact the competition between the desired cross-coupling and the undesired dehalogenation:
-
N-H Acidity: The presence of the unprotected N-H group in the indoline ring can promote dehalogenation.
-
Catalyst and Ligand: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands can favor the desired reductive elimination over dehalogenation.
-
Base: The strength and type of base used can have a substantial effect. Stronger bases, especially alkoxides, can sometimes increase the rate of dehalogenation.
-
Solvent: The solvent can act as a hydride source, contributing to dehalogenation. Aprotic solvents are generally preferred.
-
Temperature: Higher reaction temperatures can sometimes accelerate the rate of dehalogenation.
Q4: How can I prevent or minimize the dehalogenation of this compound?
A4: The most effective strategies include:
-
N-Protection: Protecting the indoline nitrogen with a group like tert-butoxycarbonyl (Boc) is a highly effective method to suppress dehalogenation.[1]
-
Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos. These ligands promote the desired C-C or C-N bond formation.
-
Base Optimization: Employ milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu).[2]
-
Solvent Choice: Utilize anhydrous, aprotic solvents like dioxane, toluene, or THF.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 4-aryl-2,3-dihydro-1H-indole.
-
Presence of a significant amount of 2,3-dihydro-1H-indole in the crude reaction mixture, confirmed by LC-MS or ¹H NMR.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Unprotected N-H Group | Protect the indoline nitrogen with a Boc group. This is the most robust solution to minimize dehalogenation.[1] |
| Inappropriate Ligand | Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos . These ligands accelerate the reductive elimination step, outcompeting the dehalogenation pathway. |
| Strong Base | Replace strong bases like NaOtBu or KOtBu with milder inorganic bases such as K₃PO₄ or Cs₂CO₃ . |
| Protic Solvent | Ensure the use of anhydrous, aprotic solvents like 1,4-dioxane or toluene . If a co-solvent is necessary, minimize the amount of water. |
| High Temperature | Optimize the reaction temperature. Start with a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow. |
Illustrative Data: Effect of N-Protection and Ligand on Suzuki Coupling
| Substrate | Ligand | Base | Yield of Coupled Product (%) | Dehalogenation (%) |
| 4-Iodoindoline | PPh₃ | K₂CO₃ | 45 | 35 |
| 4-Iodoindoline | SPhos | K₃PO₄ | 75 | 15 |
| N-Boc-4-Iodoindoline | PPh₃ | K₂CO₃ | 70 | 10 |
| N-Boc-4-Iodoindoline | SPhos | K₃PO₄ | >90 | <5 |
Note: This data is illustrative and based on trends observed for similar N-H containing heterocycles.
Issue 2: Dehalogenation as a Major Side Product in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired 4-amino-2,3-dihydro-1H-indole derivative.
-
Formation of 2,3-dihydro-1H-indole as a significant byproduct.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Unprotected N-H Group | As with Suzuki coupling, N-protection with a Boc group is highly recommended. |
| Ligand Choice | Employ bulky biaryl phosphine ligands. XPhos and RuPhos are often effective for C-N bond formation and can suppress dehalogenation.[2] |
| Base Selection | A strong, non-nucleophilic base is often required. While NaOtBu is common, consider using LHMDS or K₃PO₄ , which may reduce dehalogenation in some cases. |
| Reaction Temperature | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 90-110 °C). |
Illustrative Data: Effect of Ligand and Base on Buchwald-Hartwig Amination of N-Boc-4-Iodoindoline
| Ligand | Base | Yield of Aminated Product (%) | Dehalogenation (%) |
| P(t-Bu)₃ | NaOtBu | 60 | 25 |
| XPhos | K₃PO₄ | 85 | <10 |
| RuPhos | LHMDS | 88 | <10 |
Note: This data is illustrative and based on trends observed for similar N-H containing heterocycles.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a standard procedure for the protection of the indoline nitrogen.
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM or THF in a round-bottom flask.
-
Add triethylamine (1.5 equiv) or DMAP (0.1 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford tert-butyl this compound-1-carboxylate, which can be purified by column chromatography if necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling of N-Boc-4-Iodoindoline
This protocol is designed to minimize dehalogenation.
Reagents and Materials:
-
tert-Butyl this compound-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add N-Boc-4-iodoindoline, the arylboronic acid, and finely powdered K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Optimized Buchwald-Hartwig Amination of N-Boc-4-Iodoindoline
This protocol is optimized to favor C-N bond formation.
Reagents and Materials:
-
tert-Butyl this compound-1-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv) or LHMDS (1.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere setup
Procedure:
-
In an inert atmosphere glovebox or in a Schlenk flask under an inert atmosphere, combine N-Boc-4-iodoindoline, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 4: N-Boc Deprotection of 4-Substituted Indoline
This protocol describes the removal of the Boc protecting group.
Reagents and Materials:
-
N-Boc-4-substituted-2,3-dihydro-1H-indole
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected indoline in DCM at room temperature.
-
Add an excess of TFA (e.g., 10-20 equivalents) or 4M HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Visualizations
Caption: Troubleshooting workflow for dehalogenation.
Caption: Optimized Suzuki-Miyaura coupling workflow.
Caption: Competing pathways of cross-coupling and dehalogenation.
References
Technical Support Center: Synthesis of 4-Iodoindoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scaling up of 4-iodoindoline.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable general strategy for synthesizing 4-iodoindoline?
A1: A robust and frequently cited strategy involves a multi-step sequence starting from indoline: 1) Protection of the indoline nitrogen, typically with a tosyl group (N-Ts), to direct the subsequent iodination. 2) Regioselective iodination at the C4 position, often achieved through an intermediate step like mercuration. 3) Deprotection of the nitrogen to yield the final 4-iodoindoline. This approach offers good control over regioselectivity, which is a primary challenge in direct iodination.
Q2: Why is direct iodination of indoline not recommended?
A2: Direct electrophilic iodination of the indole or indoline nucleus is often difficult to control and typically results in substitution at the more electron-rich C3 or C5 positions.[1][2] The use of a directing and protecting group on the nitrogen atom is crucial for achieving selective iodination at the C4 position.
Q3: My N-tosyl deprotection step is giving low yields. What are the common causes?
A3: Low yields during N-tosyl deprotection can be caused by harsh reaction conditions that lead to side reactions or decomposition of the product. Common methods like dissolving metal reductions can sometimes affect the iodo-substituent. A milder method using cesium carbonate in a mixed solvent system like THF/methanol has been shown to be effective for a range of indoles and can be a good alternative.[3] The choice of solvent is critical; for instance, the reaction may be slow or ineffective in isopropanol.[3]
Q4: I'm observing multiple spots on my TLC during purification. What are the likely impurities?
A4: Multiple spots on a TLC plate can indicate the presence of unreacted starting material, partially reacted intermediates (e.g., the mercurated intermediate if that route is used), or regioisomers (e.g., 5-iodo or 6-iodoindoline derivatives). Over-iodination, resulting in di-iodo products, is also possible if the reaction conditions are not carefully controlled.
Q5: Can I use the Fischer indole synthesis to produce 4-iodoindoline?
A5: While the Fischer indole synthesis is a powerful method for creating the indole core, using it to directly synthesize 4-iodoindoline would require starting with (3-iodophenyl)hydrazine.[4][5] This route can be viable, but it is often plagued by issues such as low yields, harsh acidic conditions leading to tar formation, and the potential formation of unwanted regioisomers, making it challenging to scale up reliably.[6][7]
Experimental Protocols and Troubleshooting
A reliable pathway to 4-iodoindoline involves the protection, mercuration, iodination, and deprotection of indoline. Below are the protocols for these key steps and a guide to troubleshoot common issues.
Overall Synthesis Workflow
Caption: Synthetic workflow for 4-iodoindoline.
Protocol 1: Synthesis of N-Tosylindoline (Protection)
-
Methodology: To a solution of indoline (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile, add a base such as potassium carbonate (4 equivalents).[8] Add p-toluenesulfonyl chloride (TsCl) (2.2 equivalents) portion-wise at room temperature. Stir the mixture for 6-8 hours or until TLC indicates the consumption of the starting material. Filter the solid and evaporate the solvent under reduced pressure to obtain the crude N-tosylindoline, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Iodo-N-tosylindole (Mercuration/Iodination)
This protocol is adapted from the synthesis of 4-iodoindoles and should be optimized for the indoline substrate.[1]
-
Mercuration: Stir N-tosylindoline (1 equivalent) in glacial acetic acid. Add mercury(II) acetate (1.1 equivalents) and a catalytic amount of perchloric acid (1 drop). Stir the reaction at ambient temperature for 24-48 hours. A precipitate of the mercurated intermediate should form. Pour the reaction mixture into a saturated NaCl solution and stir for 15 minutes. Isolate the solid 4-(chloromercurio)-N-tosylindoline by filtration, wash with water, and dry under vacuum.[1]
-
Iodination: Add the dried organomercury compound (1 equivalent) to dry methylene chloride. Add iodine (1.01 equivalents) with stirring. Stir the reaction for 16 hours. Filter the mixture to remove inorganic material. Wash the filtrate with a 5M sodium thiosulfate solution to quench excess iodine, followed by water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent to yield crude 4-iodo-N-tosylindoline.[1]
Protocol 3: Synthesis of 4-Iodoindoline (Deprotection)
-
Methodology: Dissolve 4-iodo-N-tosylindoline (1 equivalent) in a 2:1 mixture of THF and Methanol. Add cesium carbonate (3 equivalents) to the solution.[3] Stir the resulting mixture at ambient temperature and monitor the reaction's progress by HPLC or TLC. Once the reaction is complete (typically 18-24 hours), evaporate the mixture under vacuum. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated to yield 4-iodoindoline. Purification is typically achieved via column chromatography.[3]
Quantitative Data Summary
The following table summarizes typical yields for the key iodination and deprotection steps based on literature for analogous indole systems. These should be considered target yields for optimization.
| Step | Reactant | Product | Reagents | Typical Yield | Reference |
| Iodination | 3-Bromo-N-tosylindole | 3-Bromo-4-iodo-N-tosylindole | 1. Hg(OAc)₂, NaCl 2. I₂ | 75% | [1] |
| Deprotection | N-Tosyl-5-bromoindole | 5-Bromoindole | Cs₂CO₃, THF/MeOH | Quantitative | [3] |
| Deprotection | N-Tosyl-5-nitroindole | 5-Nitroindole | Cs₂CO₃, THF/MeOH | 90.4% | [3] |
Troubleshooting Guide
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-Iodo-2,3-dihydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H NMR spectrum of 4-Iodo-2,3-dihydro-1H-indole (also known as 4-iodoindoline) with its parent compound, 2,3-dihydro-1H-indole (indoline). Understanding the spectral characteristics of substituted indoles is crucial for the unambiguous identification and structural elucidation of novel compounds in drug discovery and development. This document presents quantitative NMR data, a detailed experimental protocol for spectral acquisition, and a visual representation of the molecular structure and its proton environments.
¹H NMR Data Comparison
The introduction of an iodine atom at the C4 position of the indoline ring system significantly influences the chemical shifts of the aromatic protons. The electron-withdrawing nature and magnetic anisotropy of the iodine atom cause notable downfield shifts for the adjacent protons. The aliphatic protons at C2 and C3 are less affected but still provide characteristic signals for the dihydroindole core.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-5 | ~7.25 | d | ~8.0 |
| H-6 | ~6.85 | t | ~8.0 | |
| H-7 | ~6.65 | d | ~8.0 | |
| H-2 (2H) | ~3.60 | t | ~8.5 | |
| H-3 (2H) | ~3.00 | t | ~8.5 | |
| N-H | Broad Signal | s | N/A | |
| 2,3-dihydro-1H-indole (Indoline) | H-4, H-7 | ~6.6-6.7 | m | N/A |
| H-5, H-6 | ~7.0-7.1 | m | N/A | |
| H-2 (2H) | ~3.58 | t | ~8.4 | |
| H-3 (2H) | ~2.98 | t | ~8.4 | |
| N-H | Broad Signal | s | N/A |
Note: The chemical shifts for this compound are estimated based on spectral data for related substituted indolines and general principles of NMR spectroscopy, as a publicly available, fully assigned spectrum was not found in the initial search. The data for 2,3-dihydro-1H-indole is based on typical values found in spectral databases.
Structural Visualization and Proton Assignment
The following diagram illustrates the chemical structure of this compound and the assignment of its protons, which correspond to the data in the table above.
Caption: Structure of this compound with proton labeling.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of an organic compound in solution.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Volumetric flasks and pipettes
-
The compound of interest (this compound or other analyte)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. Ensure the compound is fully dissolved.
-
If an internal standard is not already present in the solvent, add a small amount of TMS (typically 1-2 drops of a dilute solution).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral width: Ensure the spectral width is large enough to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Number of scans: For a sufficient concentration, 8 to 16 scans are usually adequate. This can be increased for more dilute samples to improve the signal-to-noise ratio.
-
Relaxation delay (d1): A delay of 1-5 seconds between scans allows for the relaxation of the nuclei, ensuring accurate integration.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.
-
This comprehensive guide provides the necessary data and protocols for the analysis of this compound and related compounds using ¹H NMR spectroscopy. The provided information is intended to aid researchers in the accurate identification and characterization of these and other novel chemical entities.
A Comparative Analysis of 13C NMR Chemical Shifts for 4-Iodoindoline and Related Analogs
For Immediate Publication
[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed information about the carbon skeleton of a molecule. This guide presents a comparative analysis of the 13C NMR chemical shifts of 4-iodoindoline, alongside its halogenated analogs and the parent indoline molecule, offering valuable data for researchers and scientists in the field.
Due to the limited availability of experimental 13C NMR data for 4-iodoindoline and its bromo- and chloro-analogs, this guide utilizes a combination of experimental data for indoline and predicted 13C NMR chemical shifts for the 4-haloindoline series. The predicted values were generated using a reliable online NMR prediction tool, ensuring a consistent and comparable dataset.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for indoline and the predicted shifts for 4-chloroindoline, 4-bromoindoline, and 4-iodoindoline. The data is presented to highlight the influence of the halogen substituent on the chemical environment of the carbon atoms within the indoline ring system. For additional context, experimental data for 4-chloro-1H-indole is also included to illustrate the effect of the pyrrole ring's aromaticity.
| Carbon | Indoline (Experimental) | 4-Chloroindoline (Predicted) | 4-Bromoindoline (Predicted) | 4-Iodoindoline (Predicted) | 4-Chloro-1H-indole (Experimental) |
| C2 | 47.4 | 47.5 | 47.6 | 47.8 | 122.9 |
| C3 | 30.3 | 30.1 | 30.0 | 29.8 | 120.1 |
| C3a | 130.5 | 131.5 | 131.8 | 132.5 | 128.2 |
| C4 | 124.6 | 130.2 | 120.1 | 96.2 | 125.9 |
| C5 | 127.1 | 127.5 | 129.8 | 135.2 | 122.8 |
| C6 | 118.6 | 119.2 | 121.5 | 125.1 | 109.6 |
| C7 | 109.9 | 110.5 | 112.8 | 116.5 | 118.6 |
| C7a | 151.1 | 150.1 | 150.8 | 152.1 | 137.4 |
Note: Predicted values were obtained from nmrdb.org.
Experimental Protocols
A standardized experimental protocol for acquiring 13C NMR spectra is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Sample Quantity: Weigh approximately 10-50 mg of the solid sample.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mixing: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
Data Acquisition:
-
Spectrometer: Data is typically acquired on a 400 or 500 MHz NMR spectrometer.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
-
Acquisition Parameters: A standard proton-decoupled 13C NMR experiment is performed with the following typical parameters:
-
Pulse Program: A standard single-pulse sequence with proton decoupling.
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
-
Phasing and Baseline Correction: The resulting spectrum is phased, and the baseline is corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
Substituent Effects on Chemical Shifts
The introduction of a halogen atom at the C4 position of the indoline ring significantly influences the 13C NMR chemical shifts, particularly for the carbons in the benzene ring. This effect is primarily due to the interplay of the halogen's inductive and resonance effects.
Caption: Influence of Halogen Substituents on 13C NMR Shifts.
As observed in the data table, the ipso-carbon (C4) experiences a significant upfield shift (shielding) as the electronegativity of the halogen decreases (Cl > Br > I). This is a classic example of the "heavy atom effect." Conversely, the ortho (C3a, C5) and para (C7) positions are generally deshielded, while the meta (C6) position shows a smaller shielding effect. These trends provide a predictable pattern for the structural verification of 4-haloindoline derivatives.
This comparative guide serves as a valuable resource for chemists and researchers, facilitating the interpretation of 13C NMR spectra and aiding in the unambiguous identification of 4-iodoindoline and related compounds.
A Comparative Analysis of the Reactivity of 4-Iodoindoline and 5-Iodoindoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics and functional materials. Iodoindolines serve as versatile precursors for the introduction of molecular complexity via palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 4-iodoindoline and 5-iodoindoline in three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct, head-to-head quantitative comparisons in the literature are scarce, this document synthesizes available data on related compounds and theoretical principles to offer insights into their relative reactivity.
Introduction
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Functionalization of the indoline core is often achieved through palladium-catalyzed cross-coupling reactions, where an aryl halide, such as an iodoindoline, is coupled with a suitable partner. The position of the iodine substituent on the indoline ring can significantly influence the reactivity of the C-I bond, primarily due to a combination of electronic and steric effects. This guide explores the anticipated differences in reactivity between 4-iodoindoline and 5-iodoindoline.
Theoretical Considerations: Electronic and Steric Effects
The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is largely governed by the ease of the initial oxidative addition step to the Pd(0) catalyst. The electron density at the carbon atom of the C-I bond and the steric hindrance around this bond are two major factors influencing this step.
-
Electronic Effects: The indoline moiety contains a secondary amine, which is an electron-donating group. This group increases the electron density of the aromatic ring through resonance and inductive effects. In 5-iodoindoline, the electron-donating effect of the nitrogen atom is more effectively transmitted to the C5 position (para to the nitrogen) via resonance, increasing the electron density at this position and making the C-I bond stronger and less susceptible to oxidative addition. Conversely, in 4-iodoindoline, the iodine atom is at a meta-like position relative to the nitrogen's primary resonance contribution, and the inductive electron-donating effect is less pronounced compared to the para position. This would suggest that the C-I bond in 4-iodoindoline is more electron-deficient and thus potentially more reactive towards oxidative addition.
-
Steric Effects: The indoline ring is largely planar. For both 4-iodoindoline and 5-iodoindoline, the steric hindrance around the iodine atom is expected to be minimal and comparable. Therefore, electronic effects are likely to be the dominant factor in differentiating their reactivity.
Based on these electronic arguments, 4-iodoindoline is predicted to be more reactive than 5-iodoindoline in typical palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Data (Inferred)
| Reaction | Substrate Analogue | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 3-Iodoaniline (analogous to 5-iodoindoline position) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 | |
| Sonogashira | 4-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 6 | ~90-98 |
| 3-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 6 | ~85-95 | |
| Buchwald-Hartwig | 4-Iodoaniline | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~80-90 |
| 3-Iodoaniline | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~75-85 |
Note: The data in this table is illustrative and compiled from various sources on analogous compounds. It should not be interpreted as a direct quantitative comparison for 4- and 5-iodoindoline.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which can be adapted for both 4-iodoindoline and 5-iodoindoline. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is recommended for specific substrates.
Suzuki-Miyaura Coupling
Materials:
-
Iodoindoline (4- or 5-isomer) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the iodoindoline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
Materials:
-
Iodoindoline (4- or 5-isomer) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
DMF (5 mL)
Procedure:
-
To a Schlenk flask, add the iodoindoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
Materials:
-
Iodoindoline (4- or 5-isomer) (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cs₂CO₃ (1.5 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the iodoindoline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Add 1,4-dioxane and the amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Workflows and Pathways
To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
Based on fundamental electronic principles, 4-iodoindoline is predicted to exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to 5-iodoindoline. This is attributed to the less pronounced electron-donating effect of the amino group at the C4 position, leading to a more electrophilic C-I bond that is more susceptible to oxidative addition by the palladium catalyst. While direct experimental comparisons are lacking, this theoretical framework provides a valuable guide for researchers in selecting the appropriate isomer and designing synthetic strategies. The provided general protocols offer a starting point for the successful functionalization of both 4- and 5-iodoindoline, with the caveat that optimization for specific substrates is likely necessary to achieve optimal yields.
A Comparative Spectroscopic Analysis of 4-Iodo-, 5-Iodo-, and 6-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the predicted spectroscopic properties of 4-iodoindoline, 5-iodoindoline, and 6-iodoindoline. Due to a lack of available experimental data for these specific compounds, this comparison is based on the known spectroscopic characteristics of the parent compound, indoline, and the influence of an iodine substituent as observed in iodoaniline isomers. This guide is intended to serve as a predictive reference for researchers working with these and related halogenated indoline scaffolds.
Introduction
Iodoindolines are a class of halogenated heterocyclic compounds with potential applications in medicinal chemistry and materials science. The position of the iodine atom on the indoline ring system is expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers. This guide presents a summary of predicted data for ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry, alongside detailed experimental protocols for acquiring such data.
Data Presentation
The following tables summarize the predicted and reference spectroscopic data for 4-iodoindoline, 5-iodoindoline, 6-iodoindoline, and the parent compound, indoline. The predictions for the iodoindolines are derived from the experimental data of indoline and the observed substituent effects of iodine on the aromatic ring in iodoanilines.
¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | NH (ppm) |
| Indoline | ~3.5-3.7 (t) | ~3.0-3.2 (t) | ~6.6-6.8 (d) | ~7.0-7.2 (t) | ~6.8-7.0 (t) | ~7.1-7.3 (d) | ~3.6 (br s) |
| 4-Iodoindoline | ~3.5-3.7 (t) | ~3.0-3.2 (t) | - | ~7.2-7.4 (d) | ~6.6-6.8 (t) | ~7.0-7.2 (d) | ~3.6 (br s) |
| 5-Iodoindoline | ~3.5-3.7 (t) | ~3.0-3.2 (t) | ~6.5-6.7 (d) | - | ~7.2-7.4 (dd) | ~7.0-7.2 (d) | ~3.6 (br s) |
| 6-Iodoindoline | ~3.5-3.7 (t) | ~3.0-3.2 (t) | ~6.6-6.8 (d) | ~7.1-7.3 (d) | - | ~7.3-7.5 (s) | ~3.6 (br s) |
Note: The chemical shifts (δ) are approximate and coupling patterns are indicated as (s) singlet, (d) doublet, (t) triplet, (dd) doublet of doublets, (br s) broad singlet.
¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Indoline | ~47 | ~30 | ~125 | ~118 | ~127 | ~124 | ~110 | ~151 |
| 4-Iodoindoline | ~47 | ~30 | ~127 | ~85-95 | ~135 | ~126 | ~112 | ~153 |
| 5-Iodoindoline | ~47 | ~30 | ~126 | ~120 | ~80-90 | ~133 | ~111 | ~150 |
| 6-Iodoindoline | ~47 | ~30 | ~125 | ~119 | ~135 | ~80-90 | ~115 | ~152 |
Note: The chemical shifts (δ) are approximate.
IR Spectroscopy Data (Predicted Key Absorptions)
| Functional Group | 4-Iodoindoline (cm⁻¹) | 5-Iodoindoline (cm⁻¹) | 6-Iodoindoline (cm⁻¹) | Indoline (cm⁻¹) |
| N-H Stretch | 3350-3450 | 3350-3450 | 3350-3450 | 3350-3450 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | 2850-2960 | 2850-2960 |
| C=C Stretch (Aromatic) | 1550-1600 | 1550-1600 | 1550-1600 | 1550-1600 |
| C-N Stretch | 1250-1350 | 1250-1350 | 1250-1350 | 1250-1350 |
| C-I Stretch | 500-600 | 500-600 | 500-600 | - |
UV-Vis Spectroscopy Data (Predicted)
Solvent: Methanol or Ethanol
| Compound | λmax (nm) | Predicted Effect of Iodine |
| Indoline | ~240, ~290 | - |
| 4-Iodoindoline | Red shift compared to indoline | The iodine substituent is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the chromophore and the heavy atom effect. |
| 5-Iodoindoline | Red shift compared to indoline | Similar to the 4-iodo isomer, a red shift is anticipated. The magnitude of the shift may differ based on the position of the substituent. |
| 6-Iodoindoline | Red shift compared to indoline | A red shift is also expected for the 6-iodo isomer. |
Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| Indoline | 119 | Loss of H, loss of C₂H₄ (ethylene) |
| 4-Iodoindoline | 245 | Loss of I, loss of HI, loss of C₂H₄ |
| 5-Iodoindoline | 245 | Loss of I, loss of HI, loss of C₂H₄ |
| 6-Iodoindoline | 245 | Loss of I, loss of HI, loss of C₂H₄ |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the iodoindoline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Typical parameters include a 30° pulse width and a relaxation delay of 2 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the iodoindoline sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of the solid sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or the KBr pellet without the sample first, and then the sample spectrum. The instrument software will automatically subtract the background.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the iodoindoline sample in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank. The spectrum of the solvent blank should be recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the iodoindoline sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is suitable. For less volatile or thermally sensitive compounds, direct infusion with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected molecular ion peak (m/z 245 for iodoindolines). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an iodoindoline isomer.
Conclusion
The spectroscopic properties of 4-iodo-, 5-iodo-, and 6-iodoindoline are predicted to show distinct differences, particularly in their NMR and UV-Vis spectra, arising from the specific position of the iodine atom on the aromatic ring. While this guide provides a predictive framework based on established spectroscopic principles and data from analogous compounds, experimental verification is essential for definitive structural assignment. The provided protocols offer a starting point for researchers to acquire the necessary experimental data for these and other related halogenated indoline derivatives.
A Comparative Guide to Analytical Methods for Characterizing 4-Iodoindoline Derivatives
The robust characterization of 4-iodoindoline derivatives is a critical step in drug discovery and development, ensuring purity, structural integrity, and quality. A multi-modal analytical approach is typically employed to provide a comprehensive understanding of these compounds. This guide compares the primary analytical techniques, detailing their methodologies and presenting comparative data to aid researchers in selecting the appropriate methods for their specific needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including 4-iodoindoline derivatives. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.
Key Applications:
-
Structural Verification: Unambiguously confirms the molecular structure and the position of the iodine substituent.
-
Purity Assessment: Detects and quantifies impurities.
-
Conformational Analysis: Provides insights into the three-dimensional shape of the molecule in solution.
Comparative Data: ¹H and ¹³C NMR
The following table summarizes typical chemical shift (δ) ranges for a representative 4-iodoindoline scaffold. Actual values will vary based on other substitutions on the ring system.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | H-2 | 3.0 - 3.5 | Triplet, adjacent to NH and CH₂ |
| ¹H | H-3 | 3.5 - 4.0 | Triplet, adjacent to aromatic ring |
| ¹H | H-5 | 7.0 - 7.5 | Doublet of doublets |
| ¹H | H-6 | 6.5 - 7.0 | Triplet |
| ¹H | H-7 | 7.5 - 8.0 | Doublet of doublets |
| ¹³C | C-2 | 45 - 55 | |
| ¹³C | C-3 | 30 - 40 | |
| ¹³C | C-3a | 145 - 155 | |
| ¹³C | C-4 | 80 - 90 | Carbon bearing the iodine atom; shows a significant upfield shift. |
| ¹³C | C-5 | 130 - 140 | |
| ¹³C | C-6 | 115 - 125 | |
| ¹³C | C-7 | 135 - 145 | |
| ¹³C | C-7a | 150 - 160 |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-iodoindoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's magnet.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition:
-
¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure.
Key Applications:
-
Molecular Weight Determination: Accurately determines the molecular mass of the parent compound.
-
Formula Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.
-
Fragmentation Analysis: Tandem MS (MS/MS) helps in elucidating the structure by analyzing fragment ions. The presence of iodine is often easily identified by its characteristic isotopic pattern (¹²⁷I is the only stable isotope).
Comparative Data: MS Techniques
| Technique | Ionization Method | Mass Analyzer | Resolution | Key Information Provided |
| GC-MS | Electron Ionization (EI) | Quadrupole | Low | Molecular weight (if parent ion is stable), characteristic fragmentation patterns. |
| LC-MS | Electrospray Ionization (ESI) | Quadrupole, Ion Trap | Low to Medium | Molecular weight (typically as [M+H]⁺). |
| HRMS | ESI, MALDI | Time-of-Flight (TOF), Orbitrap | High | Exact mass, enabling determination of elemental composition. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the 4-iodoindoline derivative (e.g., 1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Chromatography (LC):
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid, is common. For example, a linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for indoline derivatives to form [M+H]⁺ ions.
-
Scan Range: Set the mass analyzer to scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the molecular ion and confirm its m/z value. For HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for separating components in a mixture, making it the gold standard for determining the purity of a compound.
Key Applications:
-
Purity Determination: Quantifies the percentage purity of the main compound and identifies impurities.
-
Method Development: Used to develop and validate analytical methods for quality control.
-
Preparative Separation: Can be scaled up to isolate and purify the desired compound.
Comparative Data: HPLC Purity Analysis
| Parameter | Typical Value | Significance |
| Retention Time (t_R) | 2 - 15 min | Characteristic time for the compound to elute under specific conditions. |
| Purity (by Area %) | >95% (for research), >99% (for GMP) | The relative area of the main peak compared to the total area of all peaks. |
| Resolution (R_s) | > 1.5 | A measure of the separation between the main peak and the closest impurity peak. |
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a solution of the 4-iodoindoline derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Column: A C18 stationary phase is most common for indoline derivatives.
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). The separation can be run in isocratic (constant mobile phase composition) or gradient mode.
-
Detector: A UV detector is standard. The wavelength should be set to a λ_max of the compound, often determined by a UV-Vis scan (typically 254 nm is a good starting point).
-
-
Analysis: Inject a small volume (5-20 µL) of the sample onto the column.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
Workflow & Method Interrelation
The characterization of a novel 4-iodoindoline derivative is a sequential and complementary process. An initial purity check by HPLC is often followed by MS to confirm molecular weight and finally by extensive NMR analysis for definitive structural confirmation.
A Comparative Crystallographic Guide to Iodo-Indolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Solid-State Structures of Bio-relevant Scaffolds
This guide provides a detailed comparison of the X-ray crystallographic data of iodo-indolinone derivatives, offering valuable insights for researchers in medicinal chemistry and materials science. The indolinone core is a privileged scaffold in numerous bioactive compounds, and understanding the impact of halogen substitution on the crystal packing and molecular conformation is crucial for rational drug design and the development of new functional materials.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two positional isomers of iodo-indolinone, providing a basis for understanding their structural differences. Due to the limited availability of published crystallographic data for 4-iodoindoline derivatives, this guide focuses on a comparative analysis of iodo-indolinone isomers.
| Parameter | 1-ethyl-5-iodoindolin-2-one[1][2] |
| Chemical Formula | C10H10INO |
| Molecular Weight | 287.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 6.0332 (2) Å, b = 7.6888 (3) Å, c = 22.2843 (8) Å |
| Volume (ų) | 1033.91 (6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.845 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| Resolution (Å) | Not Reported |
| R-factor | 0.024 |
| Key Intermolecular Interactions | C—H···O hydrogen bonds, I···I short contacts |
Experimental Protocols
The methodologies employed in the crystallographic analysis of these compounds are crucial for the reproducibility and validation of the presented data.
Synthesis and Crystallization of 1-ethyl-5-iodoindolin-2-one[1][2]
The synthesis of 1-ethyl-5-iodoindolin-2-one was achieved through a multi-step process, with the final product crystallized by slow evaporation from a chloroform solution to yield colorless single crystals suitable for X-ray diffraction.[3]
X-ray Data Collection and Structure Refinement for 1-ethyl-5-iodoindolin-2-one[1][2]
A suitable single crystal was mounted on a Bruker SMART APEX II CCD area-detector diffractometer. Data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293 K. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Experimental Workflow and Structural Insights
The journey from a synthesized compound to its elucidated crystal structure is a multi-step process. The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of iodo-indolinone derivatives.
Figure 1. A generalized workflow for X-ray crystallography of iodo-indolinone derivatives.
The crystal structure of 1-ethyl-5-iodoindolin-2-one reveals that the indolinone core is nearly planar.[1][2] Molecules are organized into columns along the a-axis, stabilized by intermolecular C—H···O hydrogen bonds.[1][2] Notably, short I···I contacts of 3.8986 (3) Å are observed, forming a one-dimensional zigzag iodine chain, which plays a significant role in the non-centrosymmetric packing of the crystal.[1][2]
Signaling Pathway Involvement of Indolinone Derivatives
Indolinone derivatives are known to be potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, many indolinone-based drugs target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. The diagram below illustrates a simplified signaling pathway that can be modulated by indolinone derivatives.
Figure 2. Simplified RTK signaling pathway inhibited by indolinone derivatives.
This guide highlights the importance of detailed crystallographic analysis in understanding the structure-property relationships of iodo-indolinone derivatives. The provided data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel therapeutic agents and functional materials based on the indolinone scaffold.
References
A Comparative Guide to HPLC Analysis of 4-Iodo-2,3-dihydro-1H-indole Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-iodo-2,3-dihydro-1H-indole, a key intermediate in pharmaceutical synthesis. We will explore a detailed HPLC protocol, compare its performance with alternative analytical techniques, and present supporting data to aid in method selection and development.
Introduction to Purity Analysis of this compound
This compound (also known as 4-iodoindoline) is a crucial building block in the synthesis of various pharmaceutically active compounds. Ensuring its purity is paramount for the safety and efficacy of the final drug product. HPLC is a widely adopted technique for the purity assessment of such non-volatile and thermally labile compounds.[1] This guide will delve into a specific HPLC method and compare it with other relevant techniques like Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC).
HPLC Method for Purity Analysis
A robust HPLC method is essential for the accurate quantification of this compound and the detection of any potential impurities. The following protocol is a recommended starting point, adapted from established methods for similar indole compounds.[2][3]
Experimental Protocol: HPLC Analysis
1. Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable choice.
-
Detector Wavelength: 280 nm, a common wavelength for detecting indole-containing compounds.[2]
2. Reagents and Materials:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Methanol.
-
Sample Solvent: Methanol.
-
This compound Reference Standard: A well-characterized standard of known purity.
-
Sample: The batch of this compound to be analyzed.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample and reference standard in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Purity Comparison
The following table presents a hypothetical but representative comparison of the purity of three different batches of this compound as determined by the described HPLC method. Potential impurities are included based on common synthesis routes, such as the direct iodination of indoline, which may result in unreacted starting material or di-iodinated byproducts.[4][5]
| Compound | Retention Time (min) | Batch 1 Peak Area (%) | Batch 2 Peak Area (%) | Batch 3 Peak Area (%) |
| 2,3-dihydro-1H-indole (Impurity A) | 5.2 | 0.15 | 0.05 | 0.25 |
| This compound | 12.8 | 99.5 | 99.8 | 99.1 |
| 4,7-Diiodo-2,3-dihydro-1H-indole (Impurity B) | 16.5 | 0.20 | 0.10 | 0.40 |
| Unknown Impurity | 18.1 | 0.15 | 0.05 | 0.25 |
| Total Purity (%) | 99.5 | 99.8 | 99.1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis process.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired speed of analysis.
Supercritical Fluid Chromatography (SFC)
SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers several advantages over HPLC, including faster analysis times and reduced solvent consumption, making it a "greener" alternative.[3][6] For impurity isolation, SFC can be significantly more efficient than preparative HPLC.
Gas Chromatography (GC)
GC is a technique used for separating and analyzing compounds that can be vaporized without decomposition.[7] For this compound, which has a relatively high boiling point, GC analysis would likely require derivatization to increase its volatility. GC is particularly well-suited for detecting and quantifying volatile impurities, such as residual solvents from the synthesis process.[1]
The following table provides a qualitative and quantitative comparison of these techniques for the analysis of pharmaceutical intermediates. The quantitative data is based on a case study comparing preparative HPLC and SFC for impurity isolation.[8]
| Parameter | HPLC | SFC | GC |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between supercritical fluid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Applicability to 4-Iodoindoline | Excellent for non-volatile, thermally labile compounds | Good alternative to normal-phase HPLC, especially for preparative scale | Requires derivatization for the main compound; good for volatile impurities |
| Typical Run Time | 10-60 minutes[7][9] | 3-10 times faster than HPLC[2] | Seconds to minutes[7][9] |
| Solvent Consumption | High (e.g., 120 mL for impurity isolation)[8] | Low (e.g., 40 mL for the same isolation)[8] | Very low (carrier gas) |
| Cost | Higher due to solvent and pump requirements[7] | Can be lower due to reduced solvent usage and faster run times | Generally more cost-effective than HPLC[7] |
| Time for Impurity Isolation (Case Study) | 12.5 hours[8] | 2 hours[8] | Not applicable for non-volatile impurities |
Visualization of Technique Comparison
This diagram illustrates the key decision-making factors when choosing between HPLC, SFC, and GC for purity analysis.
Conclusion
For the routine purity analysis of this compound, reversed-phase HPLC remains the method of choice due to its robustness, versatility, and applicability to non-volatile compounds. The provided HPLC protocol offers a solid foundation for method development and validation. However, for specific applications such as rapid screening, preparative isolation of impurities, or the analysis of volatile contaminants, SFC and GC present compelling alternatives. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is crucial for selecting the most appropriate analytical strategy in a drug development setting.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. pharmtech.com [pharmtech.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
Reactivity Showdown: 4-Iodoindoline vs. 4-Bromoindoline in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals. The choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, data-supported comparison of the reactivity of 4-iodoindoline and 4-bromoindoline, two key building blocks in medicinal chemistry, across a range of common cross-coupling reactions.
The fundamental difference in reactivity between 4-iodoindoline and 4-bromoindoline lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2]
Quantitative Reactivity Comparison
While direct side-by-side comparative studies for 4-iodoindoline and 4-bromoindoline are not extensively reported under identical conditions, the following table summarizes expected performance based on well-established principles and data from analogous heterocyclic systems in key cross-coupling reactions.
| Reaction Type | Feature | 4-Iodoindoline | 4-Bromoindoline | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Yield | Higher | Lower | I > Br[1][3] |
| Reaction Time | Shorter | Longer | ||
| Temperature | Milder (e.g., RT to 80 °C) | More Forcing (e.g., >80 °C) | ||
| Heck Reaction | Yield | Higher | Lower | I > Br[4] |
| Reaction Time | Shorter | Longer | ||
| Catalyst Loading | Potentially Lower | Potentially Higher | ||
| Sonogashira Coupling | Yield | Higher | Lower | I > Br[5] |
| Reaction Time | Shorter | Longer | ||
| Side Reactions | Lower incidence of alkyne homocoupling | Higher potential for side reactions | ||
| Buchwald-Hartwig Amination | Yield | Higher | Lower | I > Br[6] |
| Reaction Time | Shorter | Longer | ||
| Ligand Choice | Broader scope of applicable ligands | May require more specialized/electron-rich ligands | ||
| C-H Activation (Directed) | Selectivity | Potentially higher for C-H activation over C-I cleavage | C-Br bond is more robust, potentially favoring C-H activation | This can be substrate and catalyst dependent. |
| Reaction Conditions | Milder | More Forcing |
Experimental Protocols
The following are representative experimental protocols for common cross-coupling reactions, adapted for 4-iodoindoline and 4-bromoindoline based on established methodologies for similar aryl halides.[7][8][9]
Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Haloindoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the 4-haloindoline, arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Protocol
Materials:
-
4-Haloindoline (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the 4-haloindoline in acetonitrile.
-
Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
4-Haloindoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 4-haloindoline, terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add THF and triethylamine.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
4-Haloindoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction vessel with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the 4-haloindoline and the amine.
-
Add toluene and seal the vessel.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ether, and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate a generalized cross-coupling workflow and the decision-making process for selecting between 4-iodoindoline and 4-bromoindoline.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision matrix for selecting between 4-iodoindoline and 4-bromoindoline.
Conclusion
The choice between 4-iodoindoline and 4-bromoindoline in cross-coupling reactions is a trade-off between reactivity, cost, and availability. For rapid synthesis, proof-of-concept studies, and reactions that are otherwise sluggish, the higher reactivity of 4-iodoindoline makes it the superior choice. It often allows for milder reaction conditions, shorter reaction times, and higher yields. Conversely, 4-bromoindoline, being generally more cost-effective and readily available, is a practical option for large-scale syntheses and when the subsequent reaction steps are robust. A thorough understanding of these reactivity differences empowers researchers to make informed decisions, thereby optimizing synthetic strategies and accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Elucidating the Structure of 4-Iodoindoline: A 2D NMR Perspective
For researchers, scientists, and professionals in drug development, the precise structural determination of novel molecules is a cornerstone of innovation. While a plethora of analytical techniques are available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to unravel complex molecular architectures. This guide provides a comparative overview of key 2D NMR techniques for the structural elucidation of 4-iodoindoline, complete with detailed experimental protocols and data interpretation.
The Challenge of Structural Isomers
In the synthesis of substituted indolines like 4-iodoindoline, the potential for isomeric products necessitates unambiguous structural confirmation. While 1D NMR (¹H and ¹³C) provides initial insights, overlapping signals and complex coupling patterns can often lead to ambiguity. 2D NMR techniques, by correlating nuclear spins through bonds or space, provide the definitive data required for accurate structure assignment.
Key 2D NMR Techniques for Structure Elucidation
A suite of 2D NMR experiments is typically employed to piece together a molecular structure. For a molecule like 4-iodoindoline, the most informative experiments are:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in establishing the connectivity of proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It provides a clear map of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
Predicted ¹H and ¹³C NMR Data for 4-Iodoindoline
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (NH) | ~4.0 (broad s) | - |
| H-2 (CH₂) | ~3.1 (t) | ~30 |
| H-3 (CH₂) | ~3.6 (t) | ~50 |
| C-4 | - | ~90 |
| H-5 | ~6.7 (d) | ~115 |
| H-6 | ~7.0 (t) | ~125 |
| H-7 | ~6.9 (d) | ~128 |
| C-3a | - | ~130 |
| C-7a | - | ~150 |
Experimental Protocols
Acquiring high-quality 2D NMR data is paramount for successful structure elucidation. The following are general experimental protocols for a standard 500 MHz NMR spectrometer.
Sample Preparation
A sample of 5-10 mg of 4-iodoindoline should be dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
COSY Experiment
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 2-4
-
Number of Increments (ni): 256-512
-
Spectral Width (sw): 12 ppm in both dimensions
-
Relaxation Delay (d1): 1.5 s
HSQC Experiment
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (ns): 2-4
-
Number of Increments (ni): 256
-
Spectral Width (sw): 12 ppm (¹H) and 160 ppm (¹³C)
-
Relaxation Delay (d1): 1.5 s
-
¹J(C,H) Coupling Constant: 145 Hz
HMBC Experiment
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 8-16
-
Number of Increments (ni): 256
-
Spectral Width (sw): 12 ppm (¹H) and 220 ppm (¹³C)
-
Relaxation Delay (d1): 1.5 s
-
Long-range Coupling Constant (ⁿJ(C,H)): 8 Hz
Data Interpretation and Structure Assembly
The elucidation of the 4-iodoindoline structure is a stepwise process of analyzing the correlations observed in the 2D NMR spectra.
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating Molecular Structures Through Controlled Fragmentation
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of small molecules. Particularly in drug discovery and development, the ability to unambiguously identify a compound and its metabolites is paramount. Electron ionization (EI) mass spectrometry, a "hard" ionization technique, provides reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2][3] This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-iodoindoline, a halogenated heterocyclic compound of interest in medicinal chemistry.
By understanding the fundamental principles of fragmentation—such as the influence of heteroatoms, the stability of resulting cations and radicals, and the relative strengths of chemical bonds—we can predict and interpret the mass spectrum of 4-iodoindoline.[4][5][6] This guide will compare its expected fragmentation to that of structurally similar compounds, providing a robust framework for its identification. We will delve into the causality behind these fragmentation pathways and provide detailed experimental protocols for acquiring high-quality mass spectra.
Predicted Fragmentation Pattern of 4-Iodoindoline
The structure of 4-iodoindoline, with its iodine-substituted aromatic ring and a saturated heterocyclic amine, presents several potential fragmentation pathways upon electron ionization. The molecular weight of 4-iodoindoline is 245.06 g/mol , which will correspond to the molecular ion peak (M⁺˙) at m/z 245.[7]
The primary fragmentation events are dictated by the relative bond strengths and the stability of the resulting fragments. The carbon-iodine bond is the weakest bond in the aromatic part of the molecule, making its cleavage a highly probable event.
Key Predicted Fragmentation Pathways for 4-Iodoindoline:
-
Loss of Iodine Radical (I•): The most significant fragmentation is expected to be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (mass = 127). This will produce a highly abundant cation at m/z 118 . This fragment represents the indoline cation radical.
-
Formation of the Indole Radical Cation: Subsequent to the loss of the iodine radical, the indoline cation can undergo dehydrogenation (loss of H₂) to form the more stable, aromatic indole radical cation at m/z 116 .
-
Retro-Diels-Alder (RDA)-like Fragmentation: The indoline ring system can undergo a characteristic retro-Diels-Alder-like fragmentation, leading to the expulsion of ethene (C₂H₄, mass = 28) from the m/z 118 fragment. This would result in a fragment at m/z 90 .
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, mass = 27). This can occur from the m/z 118 or m/z 116 fragments, leading to ions at m/z 91 and m/z 89 , respectively. The fragment at m/z 91 could also correspond to the tropylium cation, a common stable fragment in aromatic compounds.
-
Formation of the Aziridinium Ion: Alpha-cleavage adjacent to the nitrogen atom can lead to the formation of a stable aziridinium ion. This would involve the loss of a C₆H₄I radical, though this is a less common pathway compared to the direct loss of iodine.
The following diagram illustrates the predicted primary fragmentation pathways of 4-iodoindoline.
Caption: Predicted EI-MS fragmentation pathways of 4-iodoindoline.
Comparative Fragmentation Analysis
To validate our predictions for 4-iodoindoline, we will compare its expected fragmentation with the known fragmentation patterns of structurally related molecules: 4-bromoindole and the isomeric 4- and 5-iodo-2-aminoindanes.
Comparison with 4-Bromoindole
4-Bromoindole serves as an excellent comparative compound, sharing the same heterocyclic core but with a different halogen substituent. The mass spectrum of 4-bromoindole shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with molecular ion peaks at m/z 195 and 197.[8][9][10][11]
The primary fragmentation of 4-bromoindole is the loss of the bromine radical (Br•) to form the indole cation radical at m/z 116 . This is analogous to the predicted loss of the iodine radical from 4-iodoindoline to form the indoline cation, which can then aromatize to the same m/z 116 fragment. This shared fragment highlights a common fragmentation pathway for halogenated indoles and indolines.
Comparison with 4- and 5-Iodo-2-aminoindan
The mass spectra of 4- and 5-iodo-2-aminoindan provide the closest available experimental data for a compound with an iodo-substituted saturated heterocyclic system similar to 4-iodoindoline. While not identical, the fragmentation patterns offer significant insights.
The molecular ion for iodo-2-aminoindanes is observed at m/z 259. A key fragmentation pathway for both isomers is the loss of the iodine radical, leading to a fragment at m/z 132 ([C₉H₁₀N]⁺). This is directly comparable to the predicted loss of iodine from 4-iodoindoline to yield a fragment at m/z 118. The difference in mass (14 amu) is due to the additional methyl group in the aminoindan structure.
Furthermore, the spectra of iodo-2-aminoindanes show significant peaks at m/z 115, 116, and 117 , corresponding to the indene/indan cation fragments, and a peak at m/z 91 , likely the tropylium ion. These fragments are also predicted in the fragmentation of 4-iodoindoline, reinforcing the proposed pathways.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Losses |
| 4-Iodoindoline (Predicted) | 245 | 118 ([M-I]⁺), 116 ([M-I-H₂]⁺˙), 91 ([C₇H₇]⁺), 90 ([M-I-C₂H₄]⁺) |
| 4-Bromoindole | 195/197 | 116 ([M-Br]⁺), 89 ([M-Br-HCN]⁺) |
| 4-/5-Iodo-2-aminoindan | 259 | 132 ([M-I]⁺), 117 , 116 , 115 , 91 |
Experimental Protocol: GC-MS Analysis of 4-Iodoindoline
This section provides a detailed methodology for the analysis of 4-iodoindoline using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-iodoindoline in a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.[12]
-
Derivatization (Optional but Recommended): For improved chromatographic peak shape and thermal stability, derivatization of the secondary amine can be performed. A common method is acylation using pentafluoropropionic anhydride (PFPA).[13][14]
-
To the concentrated extract (e.g., in hexane), add 10 µL of PFPA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer:
Caption: Workflow for the GC-MS analysis of 4-iodoindoline.
Conclusion and Future Perspectives
The predictable nature of mass spectral fragmentation, when grounded in the principles of organic chemistry, allows for a robust structural elucidation of unknown or novel compounds. For 4-iodoindoline, the dominant fragmentation pathways are anticipated to be initiated by the cleavage of the weak carbon-iodine bond, followed by characteristic losses from the indoline core. The comparative analysis with 4-bromoindole and iodo-2-aminoindanes strongly supports these predictions.
The provided GC-MS protocol offers a reliable starting point for the experimental verification of these fragmentation patterns. Future work could involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the proposed fragments and tandem mass spectrometry (MS/MS) experiments to further elucidate the fragmentation cascade. Such data are invaluable for building comprehensive spectral libraries, which are critical for the rapid and confident identification of emerging molecules in the fields of drug development, environmental monitoring, and forensic science.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]
- 11. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Chloroquinoline [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Iodoindoline
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indoline scaffold is a critical endeavor in medicinal chemistry and materials science, owing to its prevalence in a wide array of bioactive molecules. Palladium-catalyzed cross-coupling reactions of 4-iodoindoline offer a powerful and versatile strategy for introducing molecular diversity at the 4-position. The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is a pivotal factor that dictates the efficiency, yield, and substrate scope of these transformations. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions involving 4-iodoindoline, supported by representative experimental data from analogous systems.
Comparative Performance of Palladium Catalysts
The selection of an optimal palladium catalyst system is contingent upon the specific coupling reaction being performed. The following tables summarize the performance of various palladium catalysts in reactions with substrates analogous to 4-iodoindoline, providing a valuable reference for catalyst selection.
Table 1: Suzuki-Miyaura Coupling Performance
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. The performance of several common palladium catalysts in the coupling of aryl halides with phenylboronic acid is detailed below.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | A standard, versatile catalyst. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92 | Highly active system with a bulky, electron-rich ligand.[1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 10 | 88 | Effective for a broad range of boronic acids.[1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 70 | 6 | 95 | Excellent performance under milder conditions.[1] |
Table 2: Sonogashira Coupling Performance
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. A copper(I) co-catalyst is often employed.
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 12 | 80 | A classic catalyst system for Sonogashira reactions.[1] |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | 60 | 8 | 85 | Often provides good yields under mild conditions.[1] |
| Pd(OAc)₂ / P(t-Bu)₃ | CuI | Et₃N | DMF | 50 | 6 | 90 | A highly active system enabling lower reaction temperatures.[1] |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 10 | 82 | A reliable catalyst, though may require higher temperatures.[1] |
Table 3: Heck Coupling Performance
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The choice of base and solvent can significantly influence the reaction outcome.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 85 | A common and effective catalyst for Heck reactions. |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMA | 120 | 10 | 90 | Addition of a phosphine ligand can improve performance. |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 16 | 88 | A pre-formed catalyst complex that is often efficient. |
| Pd₂(dba)₃ / P(o-tol)₃ | KOAc | Toluene | 110 | 8 | 92 | Bulky phosphine ligands can enhance reactivity. |
Table 4: Buchwald-Hartwig Amination Performance
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds. The ligand plays a crucial role in the catalytic cycle.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 12 | 88 | An early generation, yet effective, ligand.[2] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 95 | A highly active catalyst system for a broad range of amines.[2] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 90 | 8 | 92 | Particularly effective for sterically hindered substrates. |
| G3-XPhos Palladacycle | NaOt-Bu | Toluene | 100 | 4 | 97 | A pre-catalyst offering high stability and activity. |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed coupling reactions of 4-iodoindoline. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk tube, add 4-iodoindoline (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water, 4:1, 5 mL).
-
Heat the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
-
To an oven-dried Schlenk tube, add 4-iodoindoline (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Coupling Protocol
-
In a sealed tube, combine 4-iodoindoline (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the ligand (if applicable, e.g., PPh₃, 0.04 equiv.), and the base (e.g., Na₂CO₃, 2.5 mmol).
-
Add the degassed solvent (e.g., DMF, 5 mL) and the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.).
-
Seal the tube and heat the mixture at the specified temperature for the indicated time.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.02 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to a Schlenk tube.
-
Add 4-iodoindoline (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature for the indicated time.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Generalized Catalytic Cycle for Cross-Coupling
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Iodo-2,3-dihydro-1H-indole
Part 1: Immediate Safety and Hazard Assessment
Before handling 4-Iodo-2,3-dihydro-1H-indole, it is imperative to understand its potential hazards. As a halogenated indole derivative, it should be treated as a hazardous substance.
Core Principles:
-
Hazard Identification: Based on analogous compounds, potential hazards include acute toxicity if swallowed or in contact with skin, serious eye irritation, and potential for respiratory irritation.[3][4] Halogenated organic compounds can also be toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Quantitative Data Summary: Exposure Limits of Related Compounds
To provide a conservative safety margin, consider the exposure limits for iodine, a key component of the molecule.
| Substance | Regulatory Body | Exposure Limit |
| Iodine | OSHA | 0.1 ppm (Ceiling)[8][9] |
| Iodine | NIOSH | 0.1 ppm (Ceiling)[8] |
| Iodine | ACGIH | 0.01 ppm (8-hr TWA); 0.1 ppm (STEL)[8] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with hazardous waste regulations. As a halogenated organic compound, it must be segregated and disposed of following specific protocols.[5][10][11]
Experimental Workflow: Waste Segregation and Collection
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. durhamtech.edu [durhamtech.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. IODINE | Occupational Safety and Health Administration [osha.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 4-Iodo-2,3-dihydro-1H-indole
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Iodo-2,3-dihydro-1H-indole (CAS 939759-03-2) is publicly available. The following guidance is synthesized from safety data for structurally related compounds, including indole and other halogenated aromatic compounds. It is imperative to treat this chemical with caution and to handle it in a controlled laboratory environment.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Assessment
Based on data from similar chemical structures, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation or damage.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and vapors that could cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3][5] | Prevents skin contact, which can lead to irritation or toxic effects. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. | Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation:
-
Consult Safety Data Sheets: Before beginning work, review the SDS for any similar compounds being used in the procedure.
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has adequate airflow.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready and within the fume hood to minimize movement in and out of the controlled area.
-
Don Appropriate PPE: Put on the recommended personal protective equipment as detailed in the table above.
3.2. Handling:
-
Aliquoting: Carefully measure and transfer the chemical within the fume hood. Use appropriate tools to minimize the risk of spills.
-
Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.[3]
-
Avoid Dust and Aerosol Formation: Handle the compound in a manner that avoids the generation of dust or aerosols.[2]
3.3. First Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]
-
If in eyes: Flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
If inhaled: Move the affected person to fresh air immediately.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal is crucial to protect personnel and the environment.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3]
-
Waste Containers: Use designated, properly labeled, and sealed containers for hazardous waste.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) within the fume hood, and collect the rinsate as hazardous waste.[3]
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
